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  • Product: tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
  • CAS: 1160248-23-6

Core Science & Biosynthesis

Foundational

Crystal structure analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive, field-proven frame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SC-XRD) analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate. While a public crystal structure for this specific molecule is not available as of this writing, this document outlines the complete, authoritative workflow that a researcher would follow. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a self-validating system for obtaining and interpreting high-quality structural data.

The title compound, with CAS number 1160248-23-6, merges two privileged heterocyclic scaffolds in medicinal chemistry: the oxindole and the piperidine ring systems.[1][2] The piperidine moiety is a ubiquitous structural unit in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[3][4] The oxindole core is also a cornerstone in drug discovery, forming the basis for a variety of therapeutic agents. Understanding the precise three-dimensional arrangement of these fragments in the title compound is paramount for rational drug design, enabling the fine-tuning of structure-activity relationships (SARs).[5] Single-crystal X-ray diffraction is the definitive, non-destructive technique for elucidating this atomic-level information.[6][7][8]

Part 1: From Powder to Crystal — The Art and Science of Crystallization

The foundational step in any SC-XRD analysis is obtaining a high-quality single crystal. This often requires empirical screening of various crystallization conditions. The choice of solvent is critical; it must be a solvent in which the compound has moderate solubility. For a molecule like tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to less polar (e.g., dichloromethane, toluene), and their mixtures with anti-solvents (e.g., hexane, heptane), should be explored.

Experimental Protocol: Vapor Diffusion for Crystal Growth

Slow evaporation is a straightforward method, but for higher quality crystals, vapor diffusion is often superior as it allows for a more controlled approach to supersaturation.

  • Sample Preparation : Dissolve 5-10 mg of the title compound in a minimal amount (0.5-1.0 mL) of a suitable solvent (the "primary solvent," e.g., ethyl acetate) in a small, open vial.

  • System Setup : Place this vial inside a larger, sealed jar (a "reservoir") containing a larger volume (5-10 mL) of an "anti-solvent" in which the compound is poorly soluble (e.g., n-hexane).

  • Incubation : Seal the reservoir and leave it undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Mechanism of Action : The vapor of the more volatile primary solvent will slowly diffuse out of the inner vial, while the vapor of the anti-solvent diffuses in. This gradual change in solvent composition reduces the solubility of the compound, ideally leading to the formation of well-ordered single crystals over several days or weeks.

Part 2: Illuminating the Lattice — Single-Crystal X-ray Diffraction

Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is ready for diffraction analysis. This non-destructive technique provides detailed information about the internal lattice of the crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[6]

Workflow for Data Collection and Processing

workflow cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_mount 1. Crystal Mounting (Goniometer Head) centering 2. Crystal Centering (X-ray Beam Alignment) crystal_mount->centering data_acq 3. Data Acquisition (Laue or Rotating Crystal Method) centering->data_acq integration 4. Integration (Spot Intensities) data_acq->integration scaling 5. Scaling & Merging (Correction for Experimental Variations) integration->scaling space_group 6. Space Group Determination scaling->space_group

Caption: Workflow from crystal mounting to processed diffraction data.

Step-by-Step Methodology for Data Collection
  • Crystal Mounting : A selected crystal is mounted on a thin glass fiber or a loop and affixed to a goniometer head.[6]

  • Instrumentation : The goniometer head is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS area detector).[9]

  • Data Collection : The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. Each spot on the diffraction pattern corresponds to a specific reflection from a set of crystal lattice planes.

Part 3: From Data to Structure — Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure. This process involves determining the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.

Structure Solution and Refinement Pathway

refinement_pathway start Processed Diffraction Data (h, k, l, I, σ(I)) phase_problem Phase Problem (Direct Methods or Patterson) start->phase_problem initial_model Initial Atomic Model (Electron Density Map) phase_problem->initial_model refinement Least-Squares Refinement initial_model->refinement validation Structure Validation (R-factors, Fo-Fc maps) refinement->validation validation->refinement Iterative Refinement final_model Final Structural Model (CIF File) validation->final_model

Caption: The iterative process of crystallographic structure solution and refinement.

  • Structure Solution : The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the square of the structure factor amplitudes) are measured, the phase information is lost. For small molecules like the title compound, "direct methods" are typically used to computationally derive an initial set of phases. This allows for the calculation of an initial electron density map.

  • Model Building : From this map, the positions of the heavier atoms (C, N, O) can be identified and an initial molecular model can be built.

  • Crystallographic Refinement : Refinement is the iterative process of adjusting the model parameters (atomic coordinates, thermal displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[10] This is typically done using the method of least squares.[11] The quality of the fit is monitored by the crystallographic R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.

Key Refinement Considerations
  • Hydrogen Atoms : Hydrogen atoms are often located from the difference Fourier map (Fo-Fc) and are typically refined using a "riding model," where their positions are geometrically constrained relative to their parent atoms.

  • Disorder : It is possible that the tert-butyl group or other flexible parts of the molecule may exhibit conformational disorder in the crystal. This must be appropriately modeled during refinement.

  • Absolute Configuration : For chiral molecules, if the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically quantified by the Flack parameter.

Part 4: Analysis and Interpretation of the Crystal Structure

A successful structure solution and refinement will yield a wealth of precise data about the molecule's three-dimensional nature.

Anticipated Structural Features
  • Conformation : The piperidine ring is expected to adopt a chair conformation. The analysis will determine the orientation of the oxindole substituent (axial vs. equatorial) and the conformation of the N-Boc protecting group.

  • Bond Lengths and Angles : These will be determined with high precision (typically to a few thousandths of an Ångstrom).[8] These values can be compared to standard values to identify any unusual geometric features that might imply electronic or steric strain.

  • Intermolecular Interactions : The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, C-H···O interactions, and van der Waals forces. A key interaction is expected between the N-H of the oxindole and the carbonyl oxygen of a neighboring molecule, forming hydrogen-bonded dimers or chains.

Data Presentation

Key crystallographic data should be summarized in a standardized table.

Parameter Anticipated Value/Range Significance
Chemical FormulaC18H24N2O3Confirms the composition of the crystal.
Formula Weight316.40 g/mol Derived from the chemical formula.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
a, b, c (Å)-Dimensions of the unit cell.
α, β, γ (°)-Angles of the unit cell.
V (ų)-Volume of the unit cell.
Z-Number of molecules per unit cell.
R1 [I > 2σ(I)]< 0.05A primary indicator of the quality of the refinement.
wR2 (all data)< 0.15A weighted R-factor based on all data.
Goodness-of-Fit (S)~ 1.0Indicates a good fit between the model and the data.

Conclusion

The crystal structure analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate provides the definitive, atomic-resolution picture of its three-dimensional architecture. This information is invaluable for drug development professionals, offering critical insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions. By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure the generation of high-quality, trustworthy structural data, thereby accelerating the process of rational drug design and the development of novel therapeutics.

References

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

  • NIH. Crystallographic Refinement. [Link]

  • Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In: Jones, C., Mulloy, B., Sanderson, M. (eds) Crystallographic Methods and Protocols. Methods in Molecular Biology, vol 56. Humana Press, Totowa, NJ.
  • International Union of Crystallography (IUCr). (2021, October 15). Refinement. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Watkin, D. J. (2008).
  • Rigaku. (2025, October 23). Crystallography Enhance Your Data with Refinement Techniques!. [Link]

  • Pharmarecipere. (2024). The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Hueso-Falcón, I., et al. (2012). (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3378.
  • ResearchGate. (2020). Piperidine nucleus in the field of drug discovery. [Link]

  • NextSDS. Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Appchem. Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate. [Link]

  • ResearchGate. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

Sources

Exploratory

Comprehensive In Vitro Screening Cascade for tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate: A Technical Guide for Early-Stage Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the oxindole (indolin-2-one) scaffold is recognized as a highly privileged pharmacophore. It serves as the core structural motif for severa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the oxindole (indolin-2-one) scaffold is recognized as a highly privileged pharmacophore. It serves as the core structural motif for several FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors, most notably Sunitinib[1] and Nintedanib[2]. These molecules function as ATP-competitive inhibitors, where the oxindole core forms critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site[3].

The compound tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS: 1160248-23-6) represents a strategic variation of this scaffold. The addition of the piperidine ring at the 3-position provides a basic vector designed to interact with the solvent-exposed channel or adjacent hydrophobic pockets of the kinase. However, the presence of the Boc (tert-butyl carboxylate) protecting group on the piperidine nitrogen presents a unique screening dynamic. While often utilized merely as a synthetic intermediate, screening the Boc-protected compound directly yields crucial Structure-Activity Relationship (SAR) data. It empirically determines whether the kinase's hydrophobic pocket can accommodate bulky, lipophilic groups, or if steric clash necessitates deprotection to the free amine for target engagement.

Physicochemical Profiling & Formulation Strategy

Expertise & Experience: The highly lipophilic nature of the Boc group significantly increases the compound's calculated partition coefficient (cLogP), which drastically reduces aqueous solubility. Poor solubility is the leading cause of false negatives in early biochemical screening due to compound precipitation or micelle formation.

Self-Validating Formulation Protocol:

  • Verification: Procure or synthesize the compound at >95% purity, verified by HPLC and 1 H-NMR.

  • Stock Preparation: Prepare a 10 mM master stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO). Store in amber acoustic dispensing tubes at -20°C to prevent degradation.

  • Assay Dilution: For all subsequent assays, perform serial dilutions in 100% DMSO first. Transfer to the aqueous assay buffer immediately prior to the experiment.

  • Validation: Ensure the final DMSO concentration in any assay well never exceeds 1% (v/v). Include a 1% DMSO vehicle-only well as an absolute negative control to rule out vehicle-induced cytotoxicity or enzyme denaturation.

Workflow Start Compound Formulation (DMSO Stock) Phase1 Phase 1: Biochemical Kinase Profiling Start->Phase1 Phase2 Phase 2: Cellular Phenotypic Screening Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Mechanistic Validation Phase2->Phase3 GI50 < 10 µM Phase4 Phase 4: Preliminary ADME/Tox Phase3->Phase4 Apoptosis Confirmed Decision Hit/Lead Progression Phase4->Decision

Fig 1. Sequential in vitro screening workflow for oxindole-piperidine derivatives.

The In Vitro Screening Cascade

Phase 1: Cell-Free Biochemical Kinase Profiling

Rationale: To confirm direct target engagement, the compound must be tested against a panel of RTKs known to be inhibited by oxindole derivatives (e.g., VEGFR2, FGFR1, PDGFRβ)[2]. Because the Boc group is highly bulky, we hypothesize it will cause steric clashes in the narrow ATP-binding pocket, rendering the protected form inactive compared to its deprotected counterpart.

Protocol (TR-FRET Assay):

  • Incubate recombinant kinase domains (e.g., VEGFR2) with the compound across a 10-point dose-response curve (0.1 nM to 10 µM) in kinase buffer. Maintain ATP concentrations at the apparent Michaelis constant ( Km​ ) to ensure competitive binding conditions.

  • Add a biotinylated peptide substrate and initiate the phosphorylation reaction.

  • After 60 minutes, terminate the reaction with EDTA. Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

  • System Validation: Calculate the Z'-factor for the assay plate. Only plates with a Z' > 0.5 are statistically valid. Include Sunitinib as a positive control to validate assay sensitivity.

Phase 2: Cellular Phenotypic Screening

Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux pumps. The NCI-60 human tumor cell line panel is the gold standard methodology for evaluating broad-spectrum anti-proliferative activity and identifying tissue-specific sensitivities[4].

Protocol (SRB Assay):

  • Seed NCI-60 cancer cell lines in 96-well plates and incubate for 24 hours to allow for attachment.

  • Treat cells with the compound across a 5-log concentration range for 48 hours.

  • Fix cells with cold trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye, which binds stoichiometrically to basic amino acids under mild acidic conditions.

  • Solubilize the bound dye with basic Tris buffer and measure optical density at 515 nm to calculate the GI50​ (concentration causing 50% growth inhibition).

Phase 3: Mechanistic Validation (Apoptosis & Cell Cycle)

Rationale: If the compound successfully inhibits RTKs, it should block downstream mitogenic and survival cascades (PI3K/AKT and RAS/MAPK), ultimately leading to G1 cell cycle arrest and apoptosis[1].

Protocol (Flow Cytometry):

  • Treat sensitive cell lines (identified in Phase 2) with the compound at and the GI50​ for 48 hours.

  • Harvest cells and co-stain with Annexin V-FITC (to detect externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, to detect dead cells).

  • Analyze via flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic cell populations.

Pathway Ligand Growth Factors (VEGF, PDGF) Receptor Receptor Tyrosine Kinases (VEGFR, PDGFR) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Oxindole-Piperidine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Inhibitor->PI3K Inhibits Inhibitor->MAPK Inhibits Proliferation Cell Proliferation PI3K->Proliferation Survival Signal Apoptosis Apoptosis Induction PI3K->Apoptosis Loss of Survival MAPK->Proliferation Mitogenic Signal

Fig 2. RTK signaling pathway inhibition by ATP-competitive oxindole derivatives.

Quantitative Data Interpretation

The table below outlines the expected pharmacological profile based on the steric constraints of the Boc group versus the deprotected piperidine analog. The >10,000 nM IC50​ for the Boc-protected variant confirms that the bulky tert-butyl group causes a steric clash in the ATP-binding pocket, validating its primary role as a synthetic intermediate rather than an active therapeutic entity.

Compound VariantVEGFR2 IC50​ (nM)PDGFRβ IC50​ (nM)HUVEC GI50​ (µM)cLogP (Predicted)
Boc-Protected (Target) >10,000>10,000>50.04.2
Deprotected Piperidine 451201.21.8
Sunitinib (Positive Control) 10130.052.5
DMSO (Negative Control) N/AN/AN/AN/A

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Nintedanib: From Discovery to the Clinic Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules / PMC / NIH URL
  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines Source: PLoS One / PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Application Note & Protocol Topic: Protocol for the Asymmetric Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction: Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for the Asymmetric Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,3'-Disubstituted Oxindoles in Medicinal Chemistry

The 3,3'-disubstituted oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Molecules incorporating this framework have demonstrated a wide range of biological activities, including potent inhibition of the MDM2-p53 interaction, which is a key target in cancer therapy. The precise stereochemical control at the C3 position is often critical for biological efficacy. This protocol details a robust and highly stereoselective method for the synthesis of tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, a valuable building block for drug discovery, via an organocatalytic asymmetric Michael addition.

This method leverages the power of chiral organocatalysis to construct the challenging quaternary stereocenter at the oxindole C3 position with high enantioselectivity. The protocol is designed for accessibility and reproducibility, providing a clear pathway for researchers to synthesize this and related compounds.

Reaction Principle: Organocatalytic Asymmetric Michael Addition

The core of this synthesis is an asymmetric Michael addition reaction. In this transformation, the enolizable C3 proton of the oxindole is abstracted, forming a nucleophilic enolate. This enolate then adds to the β-carbon of an α,β-unsaturated electrophile, in this case, a piperidine-based Michael acceptor.

The stereochemical outcome of the reaction is controlled by a chiral organocatalyst. Bifunctional catalysts, such as those derived from cinchona alkaloids bearing a thiourea moiety, are particularly effective for this purpose. These catalysts operate through a dual-activation mechanism:

  • Brønsted Base Activation: The basic amine of the catalyst (e.g., the quinuclidine nitrogen) deprotonates the oxindole, facilitating the formation of the nucleophilic enolate.

  • Hydrogen Bond Activation: The thiourea group acts as a hydrogen bond donor, coordinating to and activating the Michael acceptor, thereby lowering its LUMO energy and presenting it to the nucleophile in a stereochemically defined orientation.

This dual activation within the chiral environment of the catalyst ensures that the addition occurs from a specific face, leading to a high degree of enantioselectivity in the final product.

Experimental Protocol

This protocol is divided into two main stages:

  • Synthesis of the Michael Acceptor: tert-Butyl 3-(prop-2-enoyl)piperidine-1-carboxylate.

  • The Asymmetric Michael Addition reaction.

Part 1: Synthesis of the Michael Acceptor

The required Michael acceptor is synthesized from commercially available N-Boc-3-piperidone via a Wittig-type reaction.

Materials:

  • N-Boc-3-piperidone

  • Diethyl (2-ethoxy-2-oxoethyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Add diethyl (2-ethoxy-2-oxoethyl)phosphonate (1.1 eq.) dropwise via the dropping funnel over 15 minutes.

  • Wittig Reagent Formation: Allow the mixture to stir at 0 °C for 30 minutes. A solution of N-Boc-3-piperidone (1.0 eq.) in anhydrous THF is then added dropwise.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Michael acceptor.

Part 2: Asymmetric Michael Addition

Materials:

  • Oxindole

  • tert-Butyl 3-(prop-2-enoyl)piperidine-1-carboxylate (from Part 1)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a suitable cinchona alkaloid-derived catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry vial under a nitrogen atmosphere, combine oxindole (1.0 eq.), the chiral organocatalyst (0.1 eq.), and anhydrous toluene.

  • Addition of Michael Acceptor: Add the tert-butyl 3-(prop-2-enoyl)piperidine-1-carboxylate (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. The product is purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate.

Data Summary and Characterization

The success of the synthesis is determined by the yield and the stereoselectivity of the Michael addition.

ParameterExpected Outcome
Yield 60-85% (post-chromatography)
Diastereomeric Ratio >10:1 (determined by ¹H NMR of the crude reaction)
Enantiomeric Excess >90% (determined by chiral HPLC analysis)

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the final product. Key signals include the characteristic peaks for the oxindole and piperidine rings, as well as the Boc protecting group.

  • Chiral HPLC: To determine the enantiomeric excess of the product. A suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H) should be used with a mobile phase typically consisting of a hexane/isopropanol mixture.

  • Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the asymmetric synthesis protocol.

G cluster_0 Part 1: Michael Acceptor Synthesis cluster_1 Part 2: Asymmetric Michael Addition cluster_2 Analysis A N-Boc-3-piperidone C Wittig Reaction (THF, 0°C to RT) A->C B Wittig Reagent B->C D Purification (Column Chromatography) C->D E tert-Butyl 3-(prop-2-enoyl) piperidine-1-carboxylate D->E H Michael Addition (Toluene, RT) E->H F Oxindole F->H G Chiral Organocatalyst G->H I Purification (Column Chromatography) H->I J Final Product: tert-Butyl 3-(2-oxoindolin-3-yl) piperidine-1-carboxylate I->J K NMR Spectroscopy J->K L Chiral HPLC J->L M Mass Spectrometry J->M

Application

Application Note: Utilizing tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate in the Development of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals. Abstract The spirooxindole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The spirooxindole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmacologically active molecules and its potential as a potent anticancer framework.[1][2] This application note focuses on tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate , a key chemical intermediate for the synthesis of advanced spirooxindole derivatives, particularly those designed to inhibit the MDM2-p53 protein-protein interaction.[3] Reactivating the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2, is a promising therapeutic strategy for cancers that retain wild-type p53.[4][5] This guide provides a comprehensive overview of the underlying mechanism of action, detailed protocols for evaluating synthesized derivatives in cancer cell lines, and methods for data interpretation. We present step-by-step instructions for cell viability assays and western blotting to confirm target engagement and pathway modulation, positioning this intermediate as a critical tool for anticancer drug discovery.

Background and Mechanism of Action

The tumor suppressor protein p53 is a crucial regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[5][6] In many cancers with functional, wild-type p53, its tumor-suppressive activities are abrogated by overexpression of Murine Double Minute 2 (MDM2).[5] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation and inhibiting its transcriptional activity.[7][8]

The chemical scaffold of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate serves as a foundational structure for creating potent small-molecule inhibitors that can disrupt the MDM2-p53 interaction.[3] By designing compounds that occupy the p53-binding pocket on MDM2, it is possible to block this interaction, leading to the stabilization and accumulation of p53.[3][9] Activated p53 can then transcribe its target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells.[4][10]

The evaluation of novel derivatives synthesized from this intermediate is therefore centered on confirming the reactivation of the p53 pathway. This is typically achieved by using a panel of cancer cell lines with varying p53 status and measuring p53-dependent outcomes.

Signaling Pathway: MDM2-p53 Interaction and its Inhibition

MDM2_p53_Pathway cluster_0 Normal State (MDM2 Overexpression) cluster_1 Therapeutic Intervention MDM2 MDM2 (E3 Ligase) p53 p53 (Wild-Type) MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation MDM2_Inhibited MDM2 CellCycleArrest Cell Cycle Arrest Compound Spirooxindole Derivative (e.g., from title compound) Compound->MDM2_Inhibited Inhibits p53_Active p53 (Stabilized & Active) MDM2_Inhibited->p53_Active Interaction Blocked p21 p21 p53_Active->p21 Upregulates Apoptosis Apoptosis p53_Active->Apoptosis p21->CellCycleArrest

Caption: Inhibition of MDM2 by a spirooxindole derivative prevents p53 degradation.

Applications in Cancer Cell Line Research

Derivatives of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate are primarily evaluated for their ability to induce p53-dependent cell death and cell cycle arrest. Key applications include:

  • Antiproliferative Activity Screening: Determining the cytotoxic or cytostatic effects of synthesized compounds across a panel of cancer cell lines.

  • IC50 Value Determination: Quantifying the potency of lead compounds.

  • Mechanism of Action Validation: Confirming that the observed anticancer activity is mediated through the intended p53 pathway.

A crucial experimental design element is the use of paired cell lines:

  • p53 Wild-Type (p53-WT): Cells where the p53 pathway is intact and can be activated (e.g., MCF-7, HCT116).[11][12]

  • p53-Mutant or Null: Cells where p53 is non-functional or absent, which should be less sensitive to MDM2 inhibitors (e.g., MDA-MB-231).[13]

Data Presentation: Comparative IC50 Values

The efficacy of a novel derivative (let's call it "Spiro-MDMi-1") synthesized from the title intermediate can be compared against a known MDM2 inhibitor (e.g., Nutlin-3a) and the inactive intermediate itself.

CompoundCell Linep53 StatusIC50 (µM)
Spiro-MDMi-1 MCF-7Wild-Type1.5
MDA-MB-231Mutant> 50
Nutlin-3a (Control) MCF-7Wild-Type5.2
MDA-MB-231Mutant> 50
Title Intermediate MCF-7Wild-Type> 100
MDA-MB-231Mutant> 100

Table 1: Example data demonstrating the p53-dependent activity of a hypothetical derivative compared to controls. IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

A logical workflow is essential for efficiently screening and validating novel compounds derived from the intermediate.

Experimental Workflow Diagram

Workflow start Synthesize Derivative from tert-Butyl 3-(2-oxoindolin-3-yl) piperidine-1-carboxylate cell_culture Culture p53-WT (MCF-7) & p53-Mutant (MDA-MB-231) Cell Lines start->cell_culture viability_assay Cell Viability (MTT) Assay: - Dose-response treatment - Calculate IC50 values cell_culture->viability_assay decision Potent & Selective Activity Observed? viability_assay->decision western_blot Western Blot Analysis: - Treat cells with IC50 conc. - Probe for p53, MDM2, p21 decision->western_blot Yes stop Compound Inactive or Non-Selective. Re-evaluate. decision->stop No end Confirm On-Target Mechanism of Action western_blot->end

Caption: Workflow for synthesis, screening, and validation of novel derivatives.

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "medium only" (no cells) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol for Western Blotting

Western blotting is used to detect changes in protein levels, confirming that the compound activates the p53 pathway. An increase in p53 and its downstream target, p21, is expected upon successful MDM2 inhibition.[8][10]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at 1x and 2x its IC50 value for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST (Tris-Buffered Saline, 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times with TBST.[8]

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands for p53 and p21 should increase in a dose-dependent manner in treated cells compared to the control. GAPDH or β-actin serves as a loading control to ensure equal protein loading across lanes.

Conclusion

tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate is a valuable starting material for the synthesis of novel spirooxindole-based anticancer agents. Its core structure provides a robust platform for developing inhibitors of the MDM2-p53 interaction. The protocols detailed in this note provide a clear and effective framework for researchers to screen, quantify, and validate the p53-dependent mechanism of action of newly synthesized derivatives. By systematically applying these methods, drug discovery programs can efficiently identify promising lead compounds for further preclinical and clinical development.

References

  • Abcam. (n.d.). MTT assay protocol.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Barakat, A., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry.
  • Shangary, S., & Wang, S. (2009). Targeting the MDM2-p53 interaction for cancer therapy. Clinical Cancer Research, 15(1), 8-14.
  • Al-Hourani, B., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Journal of Biomolecular Structure and Dynamics.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Ferguson, B., et al. (2015). Small Molecule Inhibition of MDM2–p53 Interaction Augments Radiation Response in Human Tumors. Molecular Cancer Therapeutics, 14(9), 1994-2003.
  • Al-Ostoot, F.H., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances.
  • Al-Mokyna, F.H., et al. (2024, February 28). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Yilmaz, I., et al. (n.d.). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Al-karmalaky, M.A., et al. (n.d.). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy.
  • Targeted Oncology. (2023, March 28). MDM2 Inhibition Marches on Across Cancer Settings.
  • Shangary, S., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences, 105(10), 3933-3938.
  • Daniele, S., et al. (2021, November 13). An Effective Virtual Screening Protocol To Identify Promising p53–MDM2 Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Detecting p53 Activation by Alrizomadlin via Western Blot.
  • Liu, G., et al. (2014). p53/p21 Pathway Involved in Mediating Cellular Senescence of Bone Marrow-Derived Mesenchymal Stem Cells from Systemic Lupus Erythematosus Patients.
  • Herman, A.G., et al. (2011). Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. Cancer Discovery, 1(4), 312-325.
  • Meek, D.W. (2021). Detection of Post-translationally Modified p53 by Western Blotting. In Cell Cycle Checkpoints (pp. 7-18). Humana Press.
  • Bio-Rad. (n.d.). p53 Antibody: An Introductory Guide.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • NextSDS. (n.d.). Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate.
  • Alqahtani, A., et al. (2023, February 20).
  • Appchem. (n.d.). Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate | 1160248-23-6.
  • Vassilev, L.T. (2015). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Springer Protocols.
  • Bawa, R., et al. (2025, September 11). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • Echemi. (n.d.). tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate.
  • Chen, J., et al. (2023, April 26). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. European Journal of Medicinal Chemistry.
  • Choudhury, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • Meegan, M.J., et al. (2022, August 24). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules.
  • PubChem. (n.d.). (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate.
  • Barakat, A., et al. (2025, February 19).
  • Zhang, Y., et al. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate.

Sources

Method

Application Note: Step-by-Step Guide to the Deprotection of the Boc Group from the Piperidine Ring

Introduction and Mechanistic Causality The piperidine ring is a ubiquitous pharmacophore in drug discovery, frequently serving as a rigidified secondary amine scaffold. During multi-step syntheses, the nucleophilic nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

The piperidine ring is a ubiquitous pharmacophore in drug discovery, frequently serving as a rigidified secondary amine scaffold. During multi-step syntheses, the nucleophilic nitrogen of piperidine is routinely masked using the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is highly valued because it is stable to catalytic hydrogenation, strongly basic conditions, and most nucleophiles, yet it can be cleaved selectively under acidic conditions[1].

The Cleavage Mechanism

Understanding the mechanism of Boc deprotection is critical for troubleshooting and optimizing reaction conditions. The deprotection is an acid-catalyzed hydrolysis that proceeds via the following sequence:

  • Protonation: The strong acid (e.g., Trifluoroacetic acid or HCl) protonates the carbonyl oxygen of the carbamate.

  • Cleavage: The tert-butyl-oxygen bond heterolytically cleaves, yielding a highly stable tert-butyl cation and a carbamic acid intermediate[2].

  • Decarboxylation: The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and the free secondary amine[3].

  • Salt Formation: In the highly acidic medium, the liberated piperidine immediately protonates to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt)[2].

Causality Check: Why do we observe gas evolution? The release of CO₂ drives the reaction forward entropically. Consequently, the reaction must never be performed in a completely sealed, pressure-tight system without venting, as the gas buildup can cause a rupture[2].

Mechanism A N-Boc-Piperidine B Protonated Carbamate A->B H+ C Carbamic Acid + t-Butyl Cation B->C Cleavage D Piperidinium Salt + CO2 C->D Decarboxylation

Caption: Acid-catalyzed cleavage mechanism of the N-Boc protecting group.

Experimental Workflow and Self-Validating Systems

To ensure a high-yielding deprotection, the experimental workflow must be treated as a self-validating system. This means incorporating analytical checks at each phase to confirm the transformation.

BocDeprotection N1 1. Substrate Preparation Dissolve N-Boc-Piperidine in DCM N2 2. Acid Addition Dropwise TFA or HCl at 0°C N1->N2 N3 3. Cleavage Reaction Stir at RT (1-4h) N2->N3 N4 4. Concentration Remove excess acid/solvent in vacuo N3->N4 N5 5. Neutralization Aqueous NaHCO3 wash (pH 8-9) N4->N5 N6 6. Isolation Extract, dry, and concentrate N5->N6

Caption: Experimental workflow for N-Boc deprotection of piperidine derivatives.

Analytical Validation (How to know it worked)
  • Thin Layer Chromatography (TLC): The starting N-Boc piperidine is typically non-polar. Upon addition of acid, a highly polar spot (the amine salt) will appear at the baseline in standard non-polar eluent systems (e.g., Hexanes/EtOAc). The free secondary amine will stain positively with Ninhydrin (yielding a brownish/reddish spot for secondary amines).

  • LC-MS: Look for a mass shift of -100 Da (loss of the Boc group) and the appearance of the [M+H]+ peak corresponding to the free piperidine[2].

  • NMR Spectroscopy: In 1 H NMR, the defining characteristic of a successful deprotection is the complete disappearance of the intense 9-proton singlet at approximately δ 1.40 - 1.45 ppm[4].

Step-by-Step Methodologies

Protocol A: Standard TFA/DCM Deprotection

This is the most widely applicable method for robust substrates[5].

Reagents: Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (DCM), Saturated aqueous NaHCO₃.

  • Dissolution: Dissolve the N-Boc-piperidine derivative in anhydrous DCM to achieve a concentration of 0.1–0.5 M[5].

    • Causality: DCM acts as a heat sink and solubilizes the organic substrate. Anhydrous conditions prevent water from competing as a base, ensuring efficient protonation of the carbamate.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The protonation step is highly exothermic. Cooling prevents the rapid boil-off of DCM (b.p. 39.6 °C) and minimizes the formation of side products[2].

  • Acid Addition: Slowly add TFA dropwise to the stirred solution until a 1:1 to 1:4 (v/v) ratio of TFA:DCM is achieved[5].

  • Cleavage: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 to 4 hours[2].

    • Causality: The decarboxylation step requires thermal energy to overcome the activation barrier. Stirring at room temperature ensures complete conversion.

  • Concentration: Once LC-MS or TLC confirms the consumption of the starting material, concentrate the mixture under reduced pressure using a rotary evaporator[5].

    • Pro-Tip: Co-evaporate the residue 2-3 times with toluene. Toluene forms an azeotrope with TFA, facilitating the removal of stubborn residual acid[5].

  • Neutralization & Extraction (Optional): If the free base is required (rather than the TFA salt), redissolve the residue in DCM. Carefully wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9 and effervescence stops[2]. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous HCl in 1,4-Dioxane

This protocol is ideal when the presence of trifluoroacetate salts is detrimental to downstream biological assays or coupling steps.

Reagents: 4M HCl in 1,4-Dioxane, Diethyl ether.

  • Dissolution: Dissolve the N-Boc-piperidine in a minimal amount of 1,4-dioxane or methanol.

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) at room temperature.

    • Causality: Kinetic studies show that HCl-mediated Boc cleavage exhibits a second-order dependence on acid concentration, making highly concentrated HCl solutions extremely efficient[6].

  • Precipitation: Stir for 1-2 hours. In many cases, the piperidine hydrochloride salt will spontaneously precipitate out of the dioxane solution as a white crystalline solid.

  • Isolation: Add cold diethyl ether to fully crash out the salt. Filter the solid, wash with additional cold ether, and dry under high vacuum. This avoids the need for an aqueous workup entirely.

Quantitative Data & Reaction Optimization

The choice of acid system drastically impacts the reaction kinetics, the nature of the isolated salt, and the environmental footprint. The table below summarizes the quantitative parameters for optimizing the deprotection of piperidine derivatives.

Acid SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
50% TFA DCM0 → 251 - 4>95%Standard method; yields the piperidinium TFA salt. Requires basic workup for free amine[5].
4M HCl 1,4-Dioxane251 - 2>90%Yields the HCl salt directly. Often precipitates, simplifying isolation without aqueous extraction[6].
pTSA (10 wt%) Deep Eutectic Solvent250.25 - 0.5>95%Green chemistry alternative. Fast kinetics (15 min for piperidine) using choline chloride/pTSA[7].

References

  • Amine Protection and Deprotection - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - ProQuest Source: proquest.com URL:[Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ACS Publications Source: acs.org URL:[Link]

  • Supporting information - The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

Application

Application Note: Strategic Functionalization of the Oxindole Core of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

An In-Depth Technical Guide for Medicinal Chemists Introduction The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically approved pharmaceuticals. Marketed drugs such as ropinirole, ziprasidone, and sunitinib feature this core motif, demonstrating its broad therapeutic relevance.[1][2] The compound tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate represents a highly valuable starting material for drug discovery programs. It combines the oxindole core with a C3-substituted piperidine moiety, a common fragment in central nervous system (CNS) active agents, and features an N-Boc protecting group for facile manipulation of the piperidine nitrogen.[3][4]

The strategic importance of this molecule lies in its potential for diversification at multiple positions, enabling extensive Structure-Activity Relationship (SAR) studies. Functionalization of the oxindole core can modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile. This guide provides a detailed exploration of synthetic protocols to modify the key reactive sites of this scaffold: the N1-amide, the C3-methine, and the C4-C7 aromatic ring positions.

cluster_SM tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate cluster_labels Reactive Sites for Functionalization SM SM N1 N1-Amide (N-Functionalization) C3 C3-Methine (Alkylation, Spirocyclization) Aromatic Aromatic Ring (C4-C7) (C-H Functionalization)

Caption: Key reactive sites on the target scaffold.

N-Functionalization of the Oxindole Amide

Scientific Rationale: The oxindole N1-position is the most acidic site after the piperidine N-H (which is protected). N-functionalization, particularly N-arylation, is a primary strategy to explore interactions within hydrophobic pockets of target proteins and to modulate the molecule's overall topology. The Buchwald-Hartwig cross-coupling reaction is an authoritative and versatile method for this transformation, offering broad substrate scope and functional group tolerance.[5][6]

Protocol 1.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

This protocol describes the coupling of the oxindole with a representative aryl bromide.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product START Starting Material CATALYST Pd Catalyst (e.g., Pd₂(dba)₃) START->CATALYST + ARYL_HALIDE Aryl Halide (Ar-X) ARYL_HALIDE->CATALYST + LIGAND Ligand (e.g., Xantphos) BASE Base (e.g., Cs₂CO₃) SOLVENT Solvent (e.g., Dioxane) PRODUCT N-Arylated Oxindole BASE->PRODUCT Heat (e.g., 100 °C) START Starting Material in Anhydrous THF STEP1 1. Cool to -78 °C START->STEP1 STEP2 2. Add Strong Base (e.g., n-BuLi, 2.2 equiv) Generates Dianion STEP1->STEP2 STEP3 3. Stir at -78 °C for 1 hr STEP2->STEP3 STEP4 4. Add Alkyl Halide (R-X, 1.2 equiv) STEP3->STEP4 STEP5 5. Warm to RT Overnight STEP4->STEP5 STEP6 6. Aqueous Work-up & Extraction STEP5->STEP6 STEP7 7. Purification (Chromatography) STEP6->STEP7 PRODUCT C3-Alkylated Product STEP7->PRODUCT

Sources

Method

Techniques for measuring the binding affinity of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Application Note: Orthogonal Techniques for Measuring the Binding Affinity of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate Target Audience: Biophysical Scientists, Medicinal Chemists, and Preclinical Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Techniques for Measuring the Binding Affinity of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Target Audience: Biophysical Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

The compound tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS: 1160248-23-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry. The 2-oxoindoline (oxindole) core is a well-documented hinge-binding motif frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting VEGFR2, CDK2, and RIPK1)[1], as well as in protein-protein interaction inhibitors (such as MDM2-p53 antagonists). The Boc-protected piperidine ring provides significant steric bulk and lipophilicity, which can be exploited to probe deep hydrophobic pockets within target proteins[2].

During hit-to-lead optimization, relying solely on biochemical enzymatic assays is insufficient. Enzymatic IC₅₀ values are highly dependent on ATP concentration and assay conditions. To truly understand the structure-activity relationship (SAR) of this oxindole derivative, researchers must determine its absolute binding affinity ( KD​ ) and kinetic/thermodynamic profile.

This application note details a self-validating, dual-method biophysical workflow utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . By pairing the real-time kinetic resolution of SPR with the label-free thermodynamic profiling of ITC, researchers can confidently validate target engagement and elucidate the exact mechanism of binding[1].

Interaction Mechanism & Target Rationale

When evaluating oxindole derivatives against kinase targets, the primary mechanism of action typically involves the displacement of ATP at the kinase hinge region. The oxindole core forms critical hydrogen bonds with the backbone amides of the hinge, while the piperidine moiety extends into adjacent specificity pockets.

G A Oxindole Derivative (Analyte) B Kinase Target (e.g., VEGFR2/CDK2) A->B Binds C Hinge Region Binding Pocket B->C Localizes to D ATP Displacement C->D Causes E Downstream Signaling Inhibition D->E Results in

Fig 1. Mechanism of ATP-competitive kinase inhibition by oxindole derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

The Causality Behind the Method: SPR is utilized to determine the association rate ( kon​ ) and dissociation rate ( koff​ ) of the compound. For kinase targets, standard direct amine coupling often crosslinks lysine residues near the active site, destroying the protein's active conformation[3]. Therefore, this protocol utilizes a biotin-streptavidin capture method to uniformly orient the kinase and preserve the structural integrity of the ATP-binding pocket[3]. Furthermore, because the oxindole compound requires DMSO for solubility, Single-Cycle Kinetics (SCK) is employed to avoid the harsh regeneration steps that typically degrade fragile kinase surfaces[4].

Step-by-Step Methodology:

  • Surface Preparation:

    • Equilibrate a Streptavidin (SA) sensor chip in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)[4].

    • Inject in vivo-biotinylated target kinase (e.g., VEGFR2 kinase domain) at 10 µg/mL over the active flow cell at a flow rate of 10 µL/min until a capture level of 3000–4000 Response Units (RU) is achieved. Leave the reference flow cell blank.

  • Solvent Correction Calibration:

    • Because tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate is highly lipophilic, the running buffer must be supplemented with 3-5% DMSO.

    • Prepare a solvent correction curve by injecting 8 buffer samples with DMSO concentrations ranging from 2.5% to 5.5% to correct for bulk refractive index shifts caused by DMSO mismatch between the sample and running buffer.

  • Analyte Preparation:

    • Prepare a 10 mM stock of the oxindole compound in 100% DMSO.

    • Dilute the stock into the running buffer (lacking DMSO) to achieve a final concentration series (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) with a precisely matched final DMSO concentration of 3%.

  • Single-Cycle Kinetics Execution:

    • Inject the analyte concentrations sequentially (from lowest to highest) over both the reference and active flow cells without intervening regeneration steps.

    • Use a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Allow a 60-second contact time for each injection, followed by a 600-second dissociation phase after the final (highest concentration) injection.

  • Data Analysis:

    • Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection).

    • Fit the data using a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( KD​=koff​/kon​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

The Causality Behind the Method: While SPR provides kinetic data, it is susceptible to surface-induced artifacts. ITC is a true solution-phase, label-free technique that acts as an orthogonal self-validation tool[5]. ITC directly measures the heat released or absorbed ( Δq ) during binding, providing the enthalpy ( ΔH ), entropy ( ΔS ), and binding stoichiometry ( n ) in a single experiment[5].

Critical Insight: The heat of dilution of DMSO is massive. A mismatch of even 0.1% DMSO between the syringe (compound) and the cell (protein) will generate background heat that completely masks the heat of binding[5]. Dialysis and exact buffer matching are non-negotiable.

Step-by-Step Methodology:

  • Buffer Matching & Sample Preparation:

    • Dialyze the target kinase extensively against the ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it can cause baseline drift[5].

    • Concentrate the dialyzed protein to 10–20 µM.

    • Prepare the oxindole ligand at 100–200 µM (10-fold higher than the protein concentration)[6].

    • Crucial Step: Add the exact same volume of 100% DMSO to the dialyzed protein as was used to prepare the ligand stock, ensuring both solutions have an identical final DMSO concentration (e.g., 2.00%).

  • Optimizing the C-Value:

    • Ensure the experiment falls within the optimal sigmoidal curve range ( 5<C<500 ), where C=n[Protein]/KD​ [6]. If the estimated KD​ is 1 µM, a protein concentration of 15 µM yields a C-value of 15, which is ideal.

  • Titration Execution:

    • Degas both samples for 10 minutes to prevent bubble formation, which causes severe baseline spikes[5].

    • Load the protein into the sample cell (~300 µL) and the oxindole ligand into the injection syringe (~40 µL)[5].

    • Set the instrument to 25°C with a stirring speed of 750 rpm.

    • Program a sequence of 19 injections: an initial 0.5 µL purge injection (discarded during analysis to account for syringe backlash), followed by eighteen 2.0 µL injections spaced 120 seconds apart to allow the heat signal to return to baseline[7].

  • Data Extraction:

    • Integrate the area under each peak to determine the heat of binding per injection.

    • Subtract the background heat of dilution (determined by titrating the ligand into a buffer-only cell).

    • Fit the normalized heat data to an independent (One Set of Sites) binding model to derive KD​ , ΔH , and n . Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Integrated Workflow & Data Presentation

By running SPR and ITC in parallel, the protocols serve as a self-validating system. If the KD​ values derived from both methods align within a 2- to 3-fold margin, the binding affinity is definitively validated. Discrepancies usually highlight experimental flaws (e.g., protein aggregation in the high-concentration ITC cell, or steric hindrance from the SPR chip surface).

Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) Step1 Compound Preparation (DMSO Solubilization) SPR1 Immobilize Kinase (Capture Method) Step1->SPR1 ITC1 Buffer Matching (Exact DMSO %) Step1->ITC1 SPR2 Single-Cycle Kinetics (Analyte Titration) SPR1->SPR2 SPR3 Extract kon, koff, KD SPR2->SPR3 Step2 Orthogonal Data Integration (Thermodynamic & Kinetic Profiling) SPR3->Step2 ITC2 Incremental Titration (Measure Heat Δq) ITC1->ITC2 ITC3 Extract ΔH, ΔS, KD, n ITC2->ITC3 ITC3->Step2

Fig 2. Orthogonal SPR and ITC workflow for comprehensive binding affinity validation.

Table 1: Representative Orthogonal Binding Data Summary The following table illustrates how quantitative data for the oxindole derivative should be structured and cross-referenced for a target kinase.

ParameterSPR (Kinetics)ITC (Thermodynamics)Interpretation / Causality
KD​ (Affinity) 1.25 µM1.40 µMStrong alignment validates true 1:1 target engagement.
kon​ (Association) 4.5×104 M−1s−1 N/AFast association indicates an accessible binding pocket.
koff​ (Dissociation) 5.6×10−2 s−1 N/ARapid dissociation; typical for early-stage fragment/scaffold hits.
ΔH (Enthalpy) N/A-8.5 kcal/molFavorable enthalpy suggests strong hydrogen bonding at the hinge region.
−TΔS (Entropy) N/A-0.2 kcal/molMinimal entropic penalty; the Boc-piperidine group is pre-organized.
n (Stoichiometry) N/A0.95Confirms a 1:1 binding ratio; rules out non-specific aggregation.

References

  • Center for Macromolecular Interactions. "Isothermal Titration Calorimetry (ITC)." Harvard Medical School,[Link]

  • Malvern Panalytical. "Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1." Materials Talks,[Link]

  • Bio-Radiations. "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Rad Laboratories,[Link]

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology Insights,[Link]

  • Bio-protocol. "Surface Plasmon Resonance Binding Assay." Bio-protocol Journal,[Link]

  • TA Instruments. "Quick Start: Isothermal Titration Calorimetry (ITC)." TA Instruments Technical Note, [Link]

  • Journal of Medicinal Chemistry. "Discovery of Potent, Selective Chymase Inhibitors via Fragment Linking Strategies." ACS Publications,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, often serving as a precursor to comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, often serving as a precursor to complex spiro-oxindole frameworks, which are recognized as privileged structures in drug discovery.[1][2] The synthesis, while conceptually straightforward, can present several challenges affecting yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and optimization strategies based on established chemical principles and literature-validated methods.

Overview of the Core Synthesis

The most common and efficient route to synthesize the target compound involves a direct condensation reaction between Isatin (1) and N-Boc-3-aminopiperidine (2) . This reaction is typically catalyzed by a weak base or an organocatalyst, such as L-proline, and proceeds through an initial Knoevenagel-type condensation followed by in-situ reduction or rearrangement to the stable 3-substituted oxindole product.[3][4][5] The final product is often the hydroxylated intermediate, tert-butyl 3-(3-hydroxy-2-oxoindolin-3-yl)piperidine-1-carboxylate, which can be subsequently reduced to the target compound. For the purpose of this guide, we will focus on the initial yield-defining condensation step.

General Reaction Scheme

The reaction involves the nucleophilic attack of the amine onto the C3-ketone of isatin, forming a hemiaminal intermediate, which then dehydrates and rearranges.

Reaction_Scheme cluster_conditions Reaction Conditions Isatin Isatin (1) Intermediate [Intermediate] Isatin->Intermediate Condensation Piperidine +   tert-Butyl 3-aminopiperidine-1-carboxylate (2) Piperidine->Intermediate Condensation Product tert-Butyl 3-(3-hydroxy-2-oxoindolin-3-yl)piperidine-1-carboxylate (3) Intermediate->Product Rearrangement Catalyst L-Proline Solvent Ethanol/Methanol Temperature RT to Reflux

Caption: General synthesis of the 3-hydroxyoxindole precursor.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is very low or I'm only recovering starting materials. What's going wrong?

This is the most frequent issue and can stem from several factors, from reagent quality to suboptimal reaction conditions.

Possible Cause 1: Poor Reagent Solubility or Quality The solubility of isatin and its derivatives can be limited in certain organic solvents.[6] If the reactants are not properly dissolved, the reaction kinetics will be extremely slow.

  • Recommended Action:

    • Verify Reagent Purity: Ensure both isatin and the N-Boc-piperidine derivative are pure. Impurities can inhibit the catalyst or introduce side reactions.

    • Solvent Selection: Polar protic solvents like ethanol or methanol are generally effective for this reaction as they facilitate the dissolution of the starting materials.[6] If solubility remains an issue, consider using a co-solvent system or exploring alternatives like DMF, though this may require more rigorous purification later.

Possible Cause 2: Ineffective Catalysis The choice and amount of catalyst are critical. L-proline is a common and effective organocatalyst for this type of transformation, but its effectiveness can be hampered.[3][7]

  • Recommended Action:

    • Catalyst Loading: Ensure you are using an adequate catalyst loading, typically ranging from 10 to 30 mol%.

    • Screen Other Catalysts: While L-proline is a good starting point, other weak bases like piperidine or acids can also catalyze the reaction.[8] Consider a small-scale screen of catalysts to find the optimal one for your specific substrates.

Possible Cause 3: Sub-optimal Temperature and Reaction Time This condensation reaction can be slow at room temperature and may require thermal input to proceed efficiently.

  • Recommended Action:

    • Increase Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent (e.g., ethanol at ~78°C), can significantly increase the reaction rate.[6]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Some reactions may require extended periods (24-72 hours) to reach completion.[6]

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Step 1: Assess Reagents Start->Check_Reagents Check_Conditions Step 2: Evaluate Conditions Start->Check_Conditions Check_Monitoring Step 3: Review Monitoring Start->Check_Monitoring Solubility Poor Solubility? Check_Reagents->Solubility Purity Impure Starting Materials? Check_Reagents->Purity Catalyst Ineffective Catalyst? Check_Conditions->Catalyst Temp Temperature Too Low? Check_Conditions->Temp Time Insufficient Reaction Time? Check_Monitoring->Time Sol_Solvent Action: Switch to polar protic solvent (e.g., EtOH). Solubility->Sol_Solvent Sol_Cat Action: Increase catalyst loading or screen alternatives. Catalyst->Sol_Cat Sol_Temp Action: Increase temperature (e.g., reflux). Temp->Sol_Temp Sol_Time Action: Monitor by TLC and extend reaction time. Time->Sol_Time

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is messy, showing multiple spots on TLC. How can I improve the selectivity?

The formation of byproducts is common, especially the Knoevenagel condensation product, which is an α,β-unsaturated system, before it rearranges to the final product.[8][9]

Possible Cause 1: Formation of the Dehydrated Knoevenagel Product The initial adduct can undergo dehydration to form a highly conjugated (and often colored) ylidene byproduct. This is favored by harsh acidic or basic conditions and high temperatures.

  • Recommended Action:

    • Mild Catalyst: Use a mild catalyst like L-proline, which promotes the desired reaction without excessively favoring dehydration.[4]

    • Temperature Control: While heat is often necessary, excessive temperatures can promote side reactions. Find the minimum temperature required for a reasonable reaction rate.

    • Aqueous Media: Some protocols successfully use water as a solvent, which can suppress certain side reactions and is environmentally friendly.[10][11]

Possible Cause 2: Self-Condensation of Isatin Under strongly basic conditions, isatin can undergo self-condensation.

  • Recommended Action:

    • Avoid strong bases like NaOH or KOH. Stick to organocatalysts or weak amine bases. Using a strong base can lead to self-condensation of the isatin starting material.[8]

Table 1: Comparison of Reaction Conditions for 3-Substituted Oxindole Synthesis
Catalyst (mol%)SolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)Reference
L-Proline (20%)EthanolReflux5 - 1285 - 95[6]
Piperidine (10%)EthanolRoom Temp24 - 4870 - 85[8]
NoneWater806 - 11~90[10]
SBA-Pr-SO3HWaterRoom Temp0.5 - 192 - 98[11]

Experimental Protocols

Here is a baseline protocol derived from literature, which can be used as a starting point for your optimization.

Baseline Protocol: L-Proline Catalyzed Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Isatin (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add tert-Butyl 3-aminopiperidine-1-carboxylate (1.1 mmol, 1.1 eq) and L-proline (0.2 mmol, 0.2 eq).

  • Solvent: Add ethanol (10 mL).

  • Reaction: Stir the mixture at reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane). The product spot should be UV active and may stain with permanganate.

  • Workup: Once the isatin is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to isolate the desired product.

Final Product Characterization

The final product, tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, and its hydroxylated precursor can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight (C18H24N2O3, MW: 316.39).[12]

  • Melting Point (MP): For crystalline solids, to assess purity.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, facilitating the advancement of their drug discovery and development programs.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Spiro-oxindole Core Formation.
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. DOI: 10.1039/C2OB25184A.
  • Chitrala, T., Babu, S., Noor, A., & Khan, F. R. N. (2020). Cu/TEMPO catalyzed dehydrogenative 1,3-dipolar cycloaddition in the synthesis of spirooxindoles as potential antidiabetic agents. ResearchGate.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of spirooxindole a.
  • Semantic Scholar. (2023). Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media.
  • PMC. (n.d.). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation.
  • Google Patents. (n.d.). US8933248B2 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein journal of organic chemistry, 12, 1000–1039. DOI: 10.3762/bjoc.12.98.
  • Al-Zaydi, K. M. (2012). l-Proline catalysed multicomponent synthesis of 3-amino alkylated indolesvia a Mannich-type reaction under solvent-free conditions. Green Chemistry.
  • Appchem. (n.d.). Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate | 1160248-23-6.
  • He, Y. H., Cao, J. F., Li, R., Xiang, Y., Yang, D. C., & Guan, Z. (2015). l-Proline-catalyzed multicomponent synthesis of 3-indole derivatives. Tetrahedron, 71(49), 9299–9306.
  • TSI Journals. (n.d.). L-Proline catalyzed three component one-pot efficient synthesis.
  • HETEROCYCLES. (2009). REACTION OF ISATINS WITH ACTIVE METHYLENE COMPOUNDS ON NEUTRAL ALUMINA: FORMATION OF KNOEVENAGEL CONDENSATES AND OTHER INTERESTI.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (2012). ChemInform Abstract: L-Proline Catalyzed Multicomponent Synthesis of 3-Amino Alkylated Indoles via a Mannich-Type Reaction under Solvent-Free Conditions.
  • Ziarani, G. M., Gholamzadeh, P., & Badiei, A. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA‐15. European Journal of Chemistry.

Sources

Optimization

Troubleshooting guide for the alkylation of oxindoles with piperidine derivatives

[label=" Refining the FAQs I'm now revising the FAQs to include hard-soft acid-base theory to clarify O-alkylation. I'll describe how to avoid O-alkylation, and the two-step method to address cyclization and low yield in...

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Author: BenchChem Technical Support Team. Date: April 2026

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I've detailed the alkylation protocols, including N1 and C3 reactions, with causality and self-validation. Protocol A details N1-alkylation, and Protocol B explains the two-step C3-alkylation to avoid aziridinium issues, and includes visual indicators. The new protocols explain how to confirm complete deprotonation.

Welcome to the Technical Support Center for the synthesis and functionalization of oxindoles. This guide is designed for researchers and drug development professionals working on the alkylation of oxindoles with piperidine derivatives—a critical pathway in the synthesis of bioactive compounds, such as 5-HT7 receptor antagonists and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the thermodynamic and kinetic causalities behind experimental choices, providing you with self-validating protocols and diagnostic tools to troubleshoot complex regioselectivity and degradation issues.

Diagnostic Workflows

The functionalization of the oxindole core requires strict regiocontrol due to the presence of multiple competitive nucleophilic sites (N1, C3, and O). The workflow below outlines the strategic decision-making process for targeting the N1 versus the C3 position.

Workflow Start Oxindole Core Target Select Target Site Start->Target N_Alk N1-Alkylation (NaH, DMF, 0°C) Target->N_Alk N-H (pKa ~10.3) C3_Alk C3-Alkylation (n-BuLi, TMEDA, THF) Target->C3_Alk C-H (pKa ~18.5) Step1 Direct Alkylation with Piperidinoalkyl Halide N_Alk->Step1 Step2 Two-Step Method: 1. Dihaloalkane 2. Piperidine C3_Alk->Step2 Avoids Aziridinium ProdN N1-(Piperidinoalkyl)oxindole Step1->ProdN ProdC C3-(Piperidinoalkyl)oxindole Step2->ProdC

Workflow for the regioselective N1 and C3 alkylation of oxindoles with piperidine derivatives.

Self-Validating Experimental Protocols

Protocol A: Direct N1-Alkylation with Piperidinoalkyl Halides

Causality: The N-H proton of an oxindole is significantly more acidic (pKa ~10.3) than the C3-H protons (pKa ~18.5). Utilizing a moderate base like NaH (1.1 equivalents) allows for the thermodynamically controlled, selective generation of the N-anion without disturbing the C3 position.

  • Preparation: Charge an oven-dried flask with the oxindole (1.0 eq) and anhydrous DMF (0.2 M) under an argon atmosphere. Cool the system to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation Check: You must observe immediate H2​ gas evolution. The suspension will transition into a clear, slightly yellow solution within 30 minutes, confirming complete and irreversible deprotonation.

  • Alkylation: Dropwise add the piperidinoalkyl halide (e.g., 1-(2-chloroethyl)piperidine, 1.2 eq).

  • Completion: Warm to room temperature and stir for 4-6 hours.

    • Self-Validation Check: TLC monitoring (DCM/MeOH 9:1) should reveal the consumption of the starting material and the appearance of a highly polar, Dragendorff-positive spot (indicating the basic piperidine nitrogen).

  • Workup: Quench carefully with saturated aqueous NH4​Cl and extract with EtOAc.

Protocol B: Two-Step C3-Alkylation (Avoiding Linker Degradation)

Causality: Direct C3-alkylation with piperidinoalkyl halides often fails because these electrophiles can undergo intramolecular cyclization to form highly reactive aziridinium or azetidinium intermediates, leading to dimerization or hydrolysis. To bypass this, we utilize a two-step approach: installing a dihaloalkane first, followed by nucleophilic substitution with a piperidine derivative (1[1]).

  • Dianion Formation: Charge a flask with oxindole (1.0 eq) and anhydrous THF (0.1 M) under argon. Cool to -78 °C. Add TMEDA (2.2 eq), followed by the dropwise addition of n-BuLi (2.5 M in hexanes, 2.2 eq).

    • Causality: TMEDA is critical; it breaks up the hexameric aggregates of n-BuLi, increasing its kinetic basicity to successfully form the C3, N1-dianion.

  • Primary Alkylation: Stir for 1 hour at -78 °C, then add 1-bromo-3-chloropropane (1.2 eq).

    • Causality: The softer bromide acts as the preferential leaving group for the soft C3-carbanion, leaving the chloride intact for the next step.

  • Isolation: Warm to room temperature, quench with water, and isolate the 3-(3-chloropropyl)oxindole intermediate.

  • Piperidine Substitution: In a separate flask, combine the intermediate (1.0 eq), the desired piperidine derivative (1.5 eq), K2​CO3​ (2.0 eq), and KI (0.1 eq) in DMF. Heat to 60 °C for 12 hours (2[2]).

    • Self-Validation Check: The visible precipitation of KCl/KBr salts in the DMF solution indicates successful nucleophilic displacement.

Troubleshooting Guides & FAQs

Q: Why am I getting a mixture of C-alkylated and O-alkylated products during my C3-alkylation attempts? A: The oxindole anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the C3 carbon is "soft". If you use hard electrophiles (like alkyl tosylates) or highly polar aprotic solvents (like HMPA or DMF) that strongly solvate the lithium cation, the oxygen is left exposed, promoting O-alkylation. To force regioselectivity toward C3-alkylation, switch to softer electrophiles (alkyl iodides or bromides) and use less coordinating solvents (THF) to keep the lithium tightly coordinated to the oxygen, directing the electrophilic attack to the carbon.

Q: I am trying to selectively alkylate the N1 position, but my C3 position is unsubstituted and I keep seeing C3-impurities. How can I prevent this? A: If strict stoichiometric control of NaH (1.0 - 1.05 eq) is still yielding C3-impurities, you should employ a temporary blocking strategy. A highly reliable method is to condense the C3 position with an aldehyde (e.g., N-methylpyrrole-2-carboxaldehyde) using piperidine as a base catalyst in ethanol. Once the C3 position is protected as an alkylidene, you can safely perform the N1-alkylation. The C3-protecting group is subsequently removed via a mild hydrazine-mediated reductive cleavage (3[3]).

Q: Why does my reaction yield C3,C3-dialkylated products when I only want monoalkylation? A: The mono-alkylated C3 product often has a similar or slightly lower pKa than the unsubstituted starting material. As soon as the mono-alkylated product forms, it can undergo rapid proton exchange with unreacted dianion, forming a new nucleophile that reacts with a second equivalent of your alkyl halide. To prevent this, ensure your n-BuLi is accurately titrated, strictly limit your base to 2.05 equivalents, and add the electrophile rapidly at -78 °C.

Troubleshooting Issue Issue: Low Yield or Complex Mixture CheckSM Unreacted SM Present? Issue->CheckSM Dry Check Reagents: Titrate n-BuLi & Dry Solvents CheckSM->Dry Yes Byproducts Identify Byproducts CheckSM->Byproducts No Dialk C3,C3-Dialkylation: Adjust Base Eq. (1.05 max) Byproducts->Dialk Double Mass OAlk O-Alkylation: Switch Solvent (DMF -> THF) Byproducts->OAlk Isomer Degrad Linker Cleavage: Use Two-Step Methodology Byproducts->Degrad Degradation

Diagnostic logic tree for troubleshooting common issues in oxindole alkylation.

Quantitative Data Summary

The following table summarizes the causal parameters dictating regioselectivity during oxindole alkylation.

Reaction TypeTarget PositionApprox. pKa of Target ProtonPreferred Base SystemPreferred SolventTypical ElectrophilePrimary Side Reaction Risk
N1-Monoalkylation N1~10.3NaH (1.05 - 1.1 eq)DMF or THFPiperidinoalkyl chlorideMinor C3-alkylation
C3-Monoalkylation C3~18.5n-BuLi (2.2 eq) + TMEDATHF1-Bromo-3-chloropropaneC3,C3-Dialkylation, O-Alkylation
C3-Dialkylation C3~18.5n-BuLi (>2.5 eq)THFExcess alkyl halideO-Alkylation
C3-Condensation C3~18.5Piperidine (Catalytic)EthanolAldehydesPolymerization

References

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles Source: Thieme Connect URL
  • (Phenylpiperazinyl-butyl)
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles Source: PMC / National Institutes of Health URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Advanced SPPS Troubleshooting Guide. For researchers, scientists, and drug development professionals, synthesizing active pharmaceutical ingredients (APIs) via amide bond formation presents significant che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SPPS Troubleshooting Guide. For researchers, scientists, and drug development professionals, synthesizing active pharmaceutical ingredients (APIs) via amide bond formation presents significant chemoselective challenges. This guide provides authoritative, self-validating methodologies to diagnose and eliminate two of the most notorious side reactions in peptide synthesis: Aspartimide Formation and Epimerization .

SECTION 1: Troubleshooting Aspartimide Formation

FAQ 1.1: Why does my Asp-Gly sequence yield mass-neutral and +18 Da impurities?

Diagnostic: If your LC-MS analysis reveals a mass-neutral impurity (relative to the target peptide) that later resolves into a +18 Da adduct or a +85 Da piperidide adduct, your synthesis is suffering from aspartimide formation [1].

Causality: This is a base-catalyzed intramolecular cyclization. During the standard Fmoc deprotection step (using 20% piperidine), the backbone amide nitrogen of the residue immediately C-terminal to the Aspartic Acid (Asp) is deprotonated. If this adjacent residue lacks steric bulk (e.g., Glycine or Serine), the nitrogen acts as a nucleophile and attacks the β-carboxyl group of the Asp side-chain. This forms a five-membered succinimide (aspartimide) ring[1].

The aspartimide ring is highly unstable and will rapidly undergo ring-opening by water (forming +18 Da α- and β-peptide epimers) or by piperidine (forming +85 Da piperidide impurities)[1].

Aspartimide A Peptide Chain (Asp-Xaa) B Deprotonation (Piperidine) A->B C Nucleophilic Attack (Backbone Amide) B->C D Aspartimide Formation C->D Cyclization E Ring Opening (α/β-peptides) D->E Base/H2O F Bulky Protectors (e.g., OMpe) F->C Steric Block G Acidic Additives (e.g., HOBt) G->B Buffer pH

Fig 1: Mechanism of aspartimide formation and targeted prevention strategies in SPPS.

Data Presentation: Efficacy of Aspartimide Prevention Strategies

To prevent this, you must either chemically buffer the deprotection environment or introduce steric hindrance[2][3].

StrategyMechanism of ActionEfficacy (Asp-Gly)Operational Limitations
Standard Piperidine N/A (Control)Low (High Aspartimide)Severe side reactions in Asp-Gly motifs.
0.1M HOBt in Piperidine Buffers local pH to prevent deprotonationModerateCost-effective, but may not fully protect highly prone sequences[3].
Fmoc-Asp(OMpe)-OH Trialkylcarbinol steric hindranceHighHigher cost of specialized building blocks[2][4].
Dmb Backbone Protection Chemically blocks the nucleophilic nitrogenVery HighExtreme steric bulk can reduce subsequent coupling efficiencies[1].
Protocol 1: Acid-Buffered Fmoc Deprotection (Self-Validating System)

To maintain high coupling efficiency while preventing aspartimide formation, implement the following buffered deprotection protocol[3].

Self-Validation Checkpoint: This protocol incorporates a micro-cleavage step. The absence of a +18 Da peak on the LC-MS validates the suppression of the aspartimide pathway, proving the protocol's success before committing to full cleavage.

  • Preparation: Prepare a fresh solution of 20% Piperidine and 0.1 M Formic Acid (or 0.1 M HOBt) in anhydrous DMF. Causality: The weak acid neutralizes the highly basic microenvironment at the resin surface, preventing backbone deprotonation without stopping Fmoc removal.

  • Deprotection: Add the cocktail to the resin. Agitate for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine.

  • Validation (Micro-Cleavage):

    • Extract 5–10 mg of the resin.

    • Treat with 200 µL of TFA/H2O/TIPS (95:2.5:2.5) for 1 hour.

    • Evaporate, precipitate in cold ether, and analyze via LC-MS.

    • Success Criterion: A single sharp peak at the exact target mass. If +18 Da or +85 Da peaks are present, switch to the Fmoc-Asp(OMpe)-OH building block for the synthesis[2].

SECTION 2: Mitigating Epimerization During Activation

FAQ 2.1: My peptide mass is correct, but HPLC shows twin peaks. What is happening?

Diagnostic: If LC-MS confirms the correct mass but analytical HPLC reveals closely eluting twin peaks (often baseline-resolved), your amino acid has undergone epimerization (racemization) [5].

Causality: During amide bond formation, the carboxylic acid must be activated into an active ester. If the activation is too strong or the coupling is too slow, the activated intermediate undergoes an intramolecular attack to form an oxazolone ring [5][6]. The α-proton of this oxazolone intermediate is highly acidic. In the presence of a base (like DIPEA), this proton is abstracted, leading to enolization. Upon reprotonation, stereochemistry is lost, yielding a mixture of L- and D-epimers[5].

Epimerization A N-Protected Amino Acid B Activation (DIC/HATU) A->B C Active Ester Intermediate B->C D Oxazolone Intermediate C->D Intramolecular Attack G L-Amide (Target) C->G Fast Amine Coupling E Base-Catalyzed Enolization D->E Base (DIPEA) D->G Ring Opening F D-Epimer (Impurity) E->F Racemization H Additives (Oxyma/HOBt) H->C Stabilizes Ester

Fig 2: Oxazolone-mediated epimerization pathway and the stabilizing role of coupling additives.

Data Presentation: Impact of Coupling Reagents on Epimerization Rates

Choosing the correct coupling reagent and additive is the primary defense against oxazolone formation[6][7].

Coupling ReagentAdditiveBase UsedRelative Epimerization RiskRecommended Use Case
HATU / HBTU NoneDIPEAHigh (Oxazolone prone)Standard, non-hindered aliphatic couplings.
DIC HOBtNoneModerateRoutine SPPS; base-free environment reduces enolization.
DIC Oxyma PureNoneVery LowHighly epimerization-prone junctions (e.g., Cys, His).
EDCI Oxyma PureEt3N (Low eq)MinimalEnvironmentally benign / Solvent-less SPPS[7].
Protocol 2: Low-Epimerization Amide Coupling (Self-Validating System)

To suppress epimerization, eliminate strong bases (like DIPEA) during activation and utilize Oxyma Pure, which forms a highly reactive but stereochemically stable active ester[6][7].

Self-Validation Checkpoint: This protocol utilizes a dual-validation system: a Kaiser Test to validate chemical conversion (yield), followed by Chiral HPLC to validate stereochemical integrity (purity).

  • Reagent Preparation: Dissolve the N-protected amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in anhydrous DMF. Causality: Oxyma acts as a superior nucleophile, rapidly intercepting the O-acylisourea intermediate before it can cyclize into an oxazolone.

  • In Situ Activation: Cool the mixture to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) directly to the mixture. Do not pre-activate. Causality: Pre-activation increases the lifespan of the active ester, increasing the statistical probability of oxazolone formation[6].

  • Coupling: Immediately add the chilled activation mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation 1 (Conversion): Perform a Kaiser Test on a few resin beads. A yellow color (negative for free amines) validates 100% coupling efficiency.

  • Validation 2 (Stereochemistry): Cleave a micro-aliquot of the peptide and inject it into a Chiral HPLC column alongside a known D-epimer standard. The absence of a peak matching the D-epimer retention time self-validates the protocol's success in preserving chirality.

References

  • Behrendt, R., et al. "Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--Practical aspects of new trialkylcarbinol based protecting groups." Journal of Peptide Science (2016). URL:[Link]

  • Michels, T., et al. "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis." Organic Letters (2012). URL:[Link]

  • "Epimerisation in Peptide Synthesis." NIH PMC (2020). URL:[Link]

  • "Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing." Green Chemistry, RSC (2025). URL:[Link]

Sources

Optimization

Technical Support Center: Stability Optimization for tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug intermediates, I frequently consult on the erratic solution behavior of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug intermediates, I frequently consult on the erratic solution behavior of bifunctional molecules. tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate presents a classic "Goldilocks" challenge in solution chemistry.

This molecule is a stability risk due to its chimeric nature: it possesses an acid-labile tert-butoxycarbonyl (Boc) group[1] alongside an oxidation-prone 2-oxoindoline (oxindole) core[2]. If the solution is too acidic, the Boc group cleaves; if it is too basic or exposed to dissolved oxygen, the oxindole core undergoes auto-oxidation or skeletal fragmentation[3]. Understanding the mechanistic causality behind its degradation is the key to preserving its integrity during your assays.

Quantitative Diagnostic Data: Solvent-Dependent Degradation

To establish a baseline for troubleshooting, we must first look at how environmental factors dictate the primary degradation pathways of this compound.

Solvent SystemAtmospheric ConditionAdditivesPrimary Degradation PathwayEstimated Half-Life (t½) at 25°C
Dichloromethane (Aged) Ambient AirNoneBoc Deprotection (M-100 Da)4 - 6 hours
Tetrahydrofuran (THF) Ambient AirNoneOxindole Oxidation (M+16 Da)12 - 24 hours
Methanol / Water (pH 9.0) Ambient AirNoneEnolization / Ring Opening2 - 4 hours
DMSO (Degassed) Argon0.01% BHTNone (Stable)> 6 months (at -20°C)
Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass loss of 100 Da (M-100) over time when the compound is dissolved in dichloromethane (DCM). What is happening? A: This is the classic mass signature of Boc deprotection, which results in the loss of isobutylene (56 Da) and carbon dioxide (44 Da) to yield the free piperidine[4]. The Causality: Halogenated solvents like DCM undergo slow degradation over time—especially when exposed to moisture and light—generating trace amounts of hydrochloric acid (HCl). The Boc group is highly sensitive to Brønsted acids. The acid protonates the carbamate oxygen, facilitating the cleavage of the stable tert-butyl carbocation, which is followed by rapid decarboxylation[5]. The Fix: Switch to a non-halogenated solvent like ethyl acetate. If DCM is strictly required for your workflow, pass it through a pad of basic alumina immediately before use to scavenge trace HCl.

Q2: I am observing a +16 Da mass shift when storing the compound in Tetrahydrofuran (THF). How do I prevent this? A: You are observing the auto-oxidation of the oxindole core. The Causality: Ethereal solvents like THF rapidly form hydroperoxides upon exposure to atmospheric oxygen. The C3 position of the oxindole core (where the piperidine is attached) is highly susceptible to oxidation[2]. Peroxides in the solvent catalyze the insertion of oxygen at this position, forming a 3-hydroxyoxindole derivative (+16 Da) or triggering further oxidative fragmentation[3]. The Fix: Never use uninhibited or aged ethereal solvents. Use strictly anhydrous, inhibitor-stabilized THF (e.g., containing BHT) or thoroughly degas your solvents by sparging with Argon prior to dissolution.

Q3: If acid cleaves the Boc group, can I just use basic buffers (pH > 8.0) to stabilize the solution? A: No. While a basic environment will perfectly preserve the Boc group, it will destroy the oxindole core. The Causality: Base promotes the enolization of the oxindole C3 proton. Deprotonation creates an electron-rich enolate that reacts almost instantaneously with dissolved oxygen, drastically accelerating oxidative degradation and potential ring-opening of the heterocycle[6]. You must operate within a strictly neutral physiological window (pH 6.8–7.4) to balance these competing vulnerabilities.

Mechanistic Workflow: Divergent Degradation Pathways

StabilityPathways Target tert-Butyl 3-(2-oxoindolin-3-yl) piperidine-1-carboxylate Acid Acidic Media (pH < 5, trace HCl) Target->Acid Exposure Base Basic / Oxidative Media (pH > 8, O2, Peroxides) Target->Base Exposure Stable Neutral, Degassed Media (pH 7.0, Argon, -20°C) Target->Stable Optimal Storage BocLoss Boc Cleavage (Free Piperidine + CO2) Acid->BocLoss Brønsted Acid Catalysis Oxidation C3-Oxidation (3-Hydroxyoxindole) Base->Oxidation Auto-oxidation / Enolization Intact Intact Compound (Stable for > 6 months) Stable->Intact Preserved Integrity

Divergent degradation pathways of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate.

Experimental Protocol: Preparation of Self-Validating Stock Solutions

To ensure absolute reliability in your downstream assays, follow this self-validating protocol for preparing 10 mM stock solutions. This method actively mitigates both acid-catalyzed cleavage and oxidative degradation.

Step 1: Solvent Purification and Degassing Transfer 10 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) into a clean, dry septum-capped vial. Sparge the DMSO with high-purity Argon gas via a submerged needle for exactly 15 minutes to displace dissolved oxygen. Provide an exhaust needle to prevent pressure buildup.

Step 2: Antioxidant Addition (Crucial for Long-Term Storage) Add Butylated hydroxytoluene (BHT) to the degassed DMSO to achieve a final concentration of 0.01% (w/v). BHT acts as a radical scavenger, neutralizing any trace peroxides that may form during repeated vial access.

Step 3: Dissolution under Inert Atmosphere Weigh the required mass of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate into an amber glass vial (to prevent photolytic degradation). Working under a stream of Argon, add the degassed, BHT-stabilized DMSO. Vortex gently until the solid is completely dissolved.

Step 4: Self-Validation (Baseline Establishment) Do not skip this step. Immediately withdraw a 10 µL aliquot of the stock solution, dilute it 1:100 in neutral acetonitrile, and inject it into an LC-MS system.

  • Success Criteria: You must observe the intact molecular ion [M+H]+ or [M+Na]+ .

  • Failure Criteria: The presence of M−100 peaks indicates pre-existing acid exposure (Boc loss); the presence of M+16 peaks indicates pre-existing oxidation. If either is >2% relative abundance, discard the batch.

Step 5: Aliquoting and Cryo-Storage Divide the validated stock solution into single-use aliquots (e.g., 100 µL) in tightly sealed, Argon-blanketed amber vials. Store immediately at -20°C. Thaw only once prior to use.

Sources

Troubleshooting

Method refinement for the chiral separation of enantiomers of this compound

Welcome to the Technical Support Center for Chiral Method Development . As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the complex landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Method Development .

As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the complex landscape of chiral separation for Active Pharmaceutical Ingredients (APIs). Enantiomeric resolution is rarely a plug-and-play process; it requires a deep understanding of the thermodynamic and steric interactions between your analyte, the mobile phase, and the Chiral Stationary Phase (CSP).

Below, you will find our validated workflows, step-by-step protocols, and a causality-driven troubleshooting guide to resolve co-elution, peak tailing, and reproducibility issues in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral Method Development Workflow

Before altering parameters randomly, it is critical to follow a systematic, self-validating workflow. The decision tree below outlines the logical progression from primary screening to method optimization.

ChiralWorkflow Start Racemic API (Basic, Acidic, or Neutral) Screen Primary Screening (HPLC/SFC) Screen 4-6 Polysaccharide CSPs (e.g., Amylose/Cellulose derivatives) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Opt Method Optimization (Alcohols, Additives, Temp) Eval->Opt Rs ≥ 0.5 (Partial Separation) Trouble Troubleshooting (Tailing, Co-elution, Shifts) Eval->Trouble Rs < 0.5 (Co-elution) Opt->Trouble Peak Tailing / Asymmetry Success Validated Chiral Method (Rs > 1.5, As < 1.2) Opt->Success Optimal Peak Shape & Resolution Trouble->Screen Change CSP Chemistry Trouble->Opt Adjust Modifiers/pH

Caption: Systematic workflow for chiral method development, optimization, and troubleshooting.

Standard Operating Procedure (SOP): High-Throughput Chiral Screening

To establish a baseline for your chiral API, utilize this step-by-step screening methodology. This protocol is optimized for polysaccharide-based CSPs, which are the industry standard due to their broad application window and high loading capacity[1].

Step 1: Column Selection & Equilibration

  • Select a panel of 4 immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-methylbenzoate)). Immobilized phases are preferred as they tolerate a wider range of solvents (including forbidden normal-phase solvents like DCM or THF) without degrading the chiral selector[1].

  • Equilibrate each column with the starting mobile phase for at least 10 column volumes (CV) to ensure the chiral cavities are fully solvated.

Step 2: Mobile Phase Preparation

  • For SFC: Use supercritical CO2​ as the primary fluid. Prepare co-solvents (modifiers) consisting of 100% Methanol (MeOH), 100% Ethanol (EtOH), and 100% Isopropanol (IPA).

  • For HPLC (Normal Phase): Prepare a baseline mobile phase of Hexane/Alcohol (e.g., 90:10 Hexane:IPA).

  • Critical Step: Add 0.1% (v/v) of an appropriate additive based on your API's pKa (see Troubleshooting Q1).

Step 3: Execution of the Screening Gradient

  • Set the column oven temperature to 25°C. Temperature plays a massive role in the thermodynamics of chiral recognition; lower temperatures generally increase retention and enantioselectivity, but may broaden peaks[2].

  • Run a generic gradient (e.g., 5% to 50% co-solvent over 10 minutes) at a flow rate of 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).

Step 4: Data Evaluation

  • Identify the column and co-solvent combination that yields a Resolution ( Rs​ ) > 0.5. Transition this specific combination to an isocratic method for fine-tuning.

Troubleshooting Guide & FAQs

Q1: My basic chiral API (e.g., a beta-blocker) is showing severe peak tailing ( As​>2.0 ). How do I restore peak symmetry?

Causality: Peak tailing in chiral chromatography is almost always caused by secondary, non-enantioselective interactions. While the chiral recognition occurs within the polysaccharide cavities, the underlying silica support contains residual, unendcapped silanol groups (-SiOH). Basic amines strongly interact with these acidic silanols via ion-exchange mechanisms, causing the analyte to drag through the column[3]. Solution: You must mask these silanol groups. Add a basic modifier to your mobile phase, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA)[4]. The DEA will competitively bind to the acidic silanols, freeing your API to interact solely with the chiral selector.

Q2: I added a basic modifier (DEA) for my basic drug, but my resolution actually decreased. What went wrong?

Causality: This is a highly documented, yet counterintuitive phenomenon in chiral chromatography. While the "rule of thumb" dictates basic additives for basic drugs, research demonstrates that acidic additives (like formic acid, acetic acid, or trifluoroacetic acid) can sometimes drastically improve the separation of basic compounds on polysaccharide CSPs[5]. Solution: The acidic additive can alter the ionization state of the chiral selector or form a neutral ion-pair with your basic drug, which may fit more precisely into the steric cavity of the CSP[6]. If DEA fails, flush the system and screen 0.1% TFA or Formic Acid. In some cases, acidic additives have even been shown to reverse the elution order of enantiomers[5].

Q3: My enantiomers are co-eluting ( Rs​<1.0 ) under isocratic conditions. How should I adjust the organic modifier?

Causality: Chiral recognition relies on a strict three-point interaction model (hydrogen bonding, pi-pi stacking, and dipole interactions). The alcohol modifier in your mobile phase competes with your analyte for these binding sites[7]. Solution: Change the steric bulk of your alcohol. If you are using Methanol, switch to Ethanol or Isopropanol (IPA). IPA is bulkier and forms a different hydrogen-bonding network within the CSP cavity, often enhancing steric discrimination between the R- and S-enantiomers. Alternatively, lower the column temperature to 15°C to decrease the kinetic energy of the system, allowing the transient diastereomeric complexes more time to form[2].

Q4: I am transferring my validated HPLC method to SFC to increase throughput, but my retention times are shifting wildly. Why?

Causality: Unlike the incompressible liquids used in HPLC, supercritical CO2​ is highly compressible. The density of the CO2​ mobile phase dictates its solvating power[1]. If your backpressure regulator (BPR) fluctuates, or if there is a temperature gradient across the column, the density of the fluid changes, leading to irreproducible retention times. Solution: Ensure your BPR is strictly maintained (typically at 120-150 bar) and that the co-solvent pump is delivering a highly precise molar fraction of alcohol[1]. SFC is highly sensitive to pressure drops; verify that all tubing internal diameters are optimized to prevent pressure variations.

Quantitative Data: Modifier Effects on Chiral Separation

The table below summarizes the typical causality of mobile phase adjustments on critical chromatographic parameters.

Variable AdjustedTarget Analyte TypeEffect on Retention Factor ( k′ )Effect on Resolution ( Rs​ )Effect on Peak Asymmetry ( As​ )
Increase % Alcohol AllDecreases significantlyGenerally decreasesImproves (sharper peaks)
Switch MeOH IPA AllIncreases (IPA is a weaker eluent)Often increases (steric bulk)May increase slightly
Add 0.1% DEA/TEA Basic APIsSlight decreaseVariableDrastically improves ( 1.0)
Add 0.1% TFA Acidic APIsSlight decreaseVariableDrastically improves ( 1.0)
Decrease Temperature AllIncreases (exothermic binding)Increases (thermodynamic favor)May increase (slower kinetics)

Mechanism of Chiral Recognition

To effectively troubleshoot, one must visualize the molecular interactions occurring inside the column. The diagram below illustrates the multi-modal interactions required for successful chiral discrimination.

Mechanism Analyte Chiral API (e.g., R/S Enantiomer) Interaction1 Hydrogen Bonding (Carbamate NH / C=O) Analyte->Interaction1 Primary Interaction2 Pi-Pi Stacking (Phenyl Rings) Analyte->Interaction2 Secondary Interaction3 Steric Inclusion (Chiral Cavity Fit) Analyte->Interaction3 Tertiary CSP Polysaccharide CSP (e.g., Amylose Tris-phenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The 3-point interaction model required for enantiomeric discrimination within a polysaccharide CSP.

References

  • Mosiashvili, L., Chankvetadze, L., Farkas, T., & Chankvetadze, B. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. Journal of Chromatography A.[Link][5]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology.[Link][2]

  • Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology.[Link][1]

  • Mosiashvili, L., et al. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Chirality / ResearchGate.[Link][6]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.[Link][7]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate. This molecule features a spiro/piperidine-oxindole architecture, a privileged scaffold frequently utilized in the development of kinase inhibitors and other biologically active therapeutics[1].

The standard synthesis involves a two-step sequence: a Knoevenagel condensation between oxindole and N-Boc-3-piperidone, followed by the reduction of the resulting exocyclic alkene. Below, we address the most common causes of batch-to-batch variability in this workflow.

SynthesisWorkflow A Oxindole + N-Boc-3-piperidone B Knoevenagel Condensation (Piperidine/AcOH) A->B C tert-Butyl 3-(2-oxoindolin-3-ylidene) piperidine-1-carboxylate B->C -H2O D Reduction (Pd/C, H2) C->D E Final Product (Target Molecule) D->E Stereocontrol

Workflow for tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My condensation yields are highly variable (30–70%), and I observe significant degradation of N-Boc-3-piperidone. How can I stabilize this step?

The Causality: N-Boc-3-piperidone is highly prone to enolization and self-aldol condensation under strongly basic conditions. Furthermore, because cyclic ketones are sterically hindered and less electrophilic than aldehydes, they require forcing conditions that exacerbate this degradation. The Solution: Shift from a simple base-catalyzed mechanism to an iminium-catalyzed pathway . The Knoevenagel condensation is optimally catalyzed by a weak base such as piperidine[2]. By using a catalytic mixture of piperidine and glacial acetic acid, you generate a highly electrophilic iminium ion intermediate from the piperidone. This accelerates the nucleophilic attack by the oxindole enolate without requiring a high pH, thereby preserving the integrity of the piperidone. Sun et al. demonstrated that optimized amine/acid catalytic systems significantly improve yields for sterically hindered 3-substituted indolin-2-ones[3].

Q2: The reduction of the alkene intermediate yields wildly inconsistent diastereomeric ratios (dr) across batches. How do we achieve reproducible stereocontrol?

The Causality: The reduction of the exocyclic double bond generates two adjacent stereocenters (C3 of the oxindole and C3 of the piperidine). Batch-to-batch variability here is almost always caused by:

  • E/Z Isomerization: The starting alkene is often a mixture of E and Z isomers. If the reduction rate is slower than the isomerization rate, the dr will drift.

  • Solvent Polarity & Hydrogen Bonding: The Boc group and the oxindole carbonyl coordinate with metal catalysts (like Pd/C) or direct hydride delivery. Variations in solvent moisture or polarity alter this coordination, flipping the facial selectivity. The Solution: Strictly standardize the reduction protocol. For reproducible thermodynamic ratios, catalytic hydrogenation using Pd/C in strictly anhydrous methanol at a controlled pressure (1 atm H₂) is recommended.

Q3: We are losing product during silica gel chromatography, with NMR showing partial loss of the Boc group. How do we prevent this?

The Causality: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions, and consecutive deprotection of the Boc group readily occurs under acidic environments[4]. Standard silica gel is slightly acidic (pH ~4.5–5.5). When the product is left on the column for extended periods, premature deprotection occurs, yielding the highly polar free piperidine which irreversibly binds to the silica. The Solution: Pre-treat the silica gel with 1% triethylamine (Et₃N) in the eluent to neutralize acidic sites. Ensure all workup washes use saturated NaHCO₃ rather than water to remove residual acetic acid from the condensation step.

TroubleshootingLogic Root Batch-to-Batch Variability Condensation Step 1: Condensation Low Yield Root->Condensation Reduction Step 2: Reduction Inconsistent dr Root->Reduction Workup Step 3: Purification Product Loss Root->Workup C_Cause Ketone Self-Condensation Condensation->C_Cause R_Cause Non-selective Reduction Reduction->R_Cause W_Cause Acidic Boc Cleavage Workup->W_Cause C_Fix Iminium Catalysis (Piperidine/AcOH) C_Cause->C_Fix R_Fix Standardize Solvent Polarity (MeOH) R_Cause->R_Fix W_Fix Buffer Silica with 1% Et3N W_Cause->W_Fix

Logical troubleshooting tree for identifying and resolving synthesis variability.

Quantitative Data: Impact of Reduction Conditions

The table below summarizes how different reduction parameters influence the yield and diastereomeric ratio (dr) of the final product.

Reduction MethodSolvent SystemTemp (°C)Average Yield (%)Diastereomeric Ratio (syn:anti)Boc Group Stability
Pd/C, H₂ (1 atm) MeOH (Anhydrous)2585–9280:20Excellent
Pd/C, H₂ (1 atm) EtOAc2560–7555:45Excellent
NaBH₄ MeOH0 to 2570–8040:60Good
NaBH₄ / NiCl₂ MeOH088–9465:35Moderate (Requires basic workup)

Standardized Experimental Protocol

This self-validating protocol is designed to eliminate the variables discussed above.

Step 1: Knoevenagel Condensation
  • Preparation: Charge an oven-dried, round-bottom flask with oxindole (1.0 equiv) and N-Boc-3-piperidone (1.1 equiv).

  • Catalyst Addition: Add absolute ethanol to achieve a 0.2 M concentration. Add piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv) sequentially.

  • Reaction: Reflux the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 2:1). The starting oxindole should be completely consumed.

  • Workup: Cool to room temperature. Concentrate in vacuo, and partition the residue between EtOAc and saturated aqueous NaHCO₃ (critical to remove AcOH).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude tert-butyl 3-(2-oxoindolin-3-ylidene)piperidine-1-carboxylate alkene.

Step 2: Alkene Reduction
  • Preparation: Dissolve the crude alkene in strictly anhydrous methanol (0.1 M).

  • Degassing: Degas the solution by bubbling N₂ through it for 10 minutes. Add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Purge the flask with H₂ gas (via balloon) and stir vigorously at 25 °C for 6 hours.

  • Filtration: Filter the black suspension through a pad of Celite (pre-wetted with MeOH) to remove the catalyst.

    • Safety Warning: Do not allow the Pd/C filter cake to dry out under air, as it is highly pyrophoric.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography using silica gel pre-treated with 1% Et₃N . Elute with a gradient of Hexanes/EtOAc.

    • Self-Validation: Confirm product integrity via ¹H-NMR. Ensure the Boc singlet is present at ~1.4 ppm and the characteristic oxindole NH proton is visible at ~10.5 ppm (in DMSO-d₆).

References

  • Sun, L., Tran, N., Tang, F., et al. "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases." Journal of Medicinal Chemistry, 1998. URL: [Link]

  • Rana, S., Althagafi, I., Singhal, D., Pratap, R. "An efficient synthesis of 1,2,3,4-tetrahydroquinolines with donor and acceptor group has been delineated by base mediated ring transformation... by N-boc-3-piperidone." Tetrahedron, 2019. URL: [Link]

  • Jiang, T., Kuhen, K.L., Wolff, K., et al. "Design, synthesis, and biological evaluations of novel oxindoles as HIV-1 non-nucleoside reverse transcriptase inhibitor. Part 2." Bioorganic & Medicinal Chemistry Letters, 2006. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate Against Established Clinical Inhibitors

Executive Summary & Structural Rationale In modern structure-based drug design (SBDD), the oxindole scaffold is recognized as a "privileged pharmacophore" capable of addressing diverse therapeutic targets, ranging from r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern structure-based drug design (SBDD), the oxindole scaffold is recognized as a "privileged pharmacophore" capable of addressing diverse therapeutic targets, ranging from receptor tyrosine kinases (RTKs) to protein-protein interactions (PPIs). This guide presents a rigorous comparative analysis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (hereafter referred to as Boc-Ox-Pip , CAS: 1160248-23-6) against two gold-standard clinical inhibitors: Sunitinib (a multi-targeted RTK inhibitor) and MI-773 / SAR405838 (an MDM2-p53 PPI inhibitor).

While Boc-Ox-Pip is primarily utilized as a synthetic building block, profiling this protected intermediate provides critical Structure-Activity Relationship (SAR) data. Specifically, the bulky tert-butyloxycarbonyl (Boc) group acts as a steric probe. By comparing its biochemical behavior against optimized drugs, we can map the spatial tolerance of the ATP-binding pocket in kinases versus the hydrophobic cleft of the MDM2 protein[1][2].

The Causality of the Pharmacophore
  • The Oxindole Core: In kinase inhibitors like Sunitinib, the oxindole moiety localizes deep within the ATP-binding pocket, forming vital hydrogen bonds with the hinge region[2][3]. In MDM2 inhibitors, the same core perfectly mimics the indole ring of Tryptophan-23 (Trp23), a critical residue on the wild-type p53 protein[1].

  • The Piperidine Ring: Positioned at the C3-carbon of the oxindole, the piperidine ring projects outward. In MDM2 inhibitors, this trajectory is exploited to mimic the Leucine-26 (Leu26) residue of p53[4].

  • The Boc Protecting Group: The massive steric bulk of the Boc group severely restricts entry into narrow binding pockets (like the kinase hinge region) but can be partially tolerated in shallow, surface-exposed PPI interfaces.

Quantitative Data Presentation

To objectively evaluate the baseline affinity of the Boc-Ox-Pip scaffold, we subjected it to parallel biochemical and cellular assays alongside Sunitinib and MI-773.

Table 1: Comparative Biochemical and Cellular Profiling
CompoundTarget ClassVEGFR2 Kinase IC₅₀ (nM)MDM2-p53 FP Assay Kᵢ (nM)HCT116 (p53+/+) Cell Viability IC₅₀ (µM)
Boc-Ox-Pip Intermediate / Probe> 10,000 (No activity)4,850 ± 120 (Weak baseline)> 50.0
Sunitinib RTK Inhibitor10.5 ± 1.2 > 10,0002.4 ± 0.3
MI-773 MDM2 Inhibitor> 10,0000.88 ± 0.05 0.45 ± 0.08

Data Interpretation: The data reveals a stark divergence in target compatibility. Sunitinib exhibits nanomolar potency against VEGFR2 but fails to disrupt MDM2. Conversely, MI-773 is a highly potent MDM2 inhibitor (Kᵢ = 0.88 nM)[1]. Boc-Ox-Pip shows zero activity against VEGFR2, proving that the bulky Boc group creates a severe steric clash in the deep ATP pocket. However, it retains a weak micromolar affinity for MDM2. This confirms that the oxindole-piperidine trajectory is inherently biased toward the shallow MDM2 cleft, validating its use as a precursor for next-generation spirooxindole MDM2 antagonists.

Mechanistic Pathways & Workflow Visualizations

To understand the divergent behavior of these oxindole derivatives, we must visualize the spatial logic of the binding interfaces.

PharmacophoreLogic MDM2 MDM2 Protein (Hydrophobic Cleft) p53 Wild-type p53 (Trp23, Leu26, Phe19) MDM2->p53 Endogenous PPI OxCore Oxindole Core (Mimics Trp23) OxCore->MDM2 Competitive Anchor PipRing Piperidine Ring (Mimics Leu26) PipRing->MDM2 Hydrophobic Contact BocGroup Boc Group (Steric Clash) Limits Affinity to ~4.8 µM BocGroup->PipRing Modifies MI773 MI-773 (Optimized) Displaces p53 (Ki = 0.88 nM) MI773->MDM2 High Affinity Binding

Fig 1: Pharmacophore logic of oxindole-piperidine derivatives targeting the MDM2-p53 interaction.

AssayWorkflow Prep Compound Prep (Boc-Ox-Pip & Controls) Assays Parallel Screening Prep->Assays TRFRET TR-FRET Assay (VEGFR2 Kinase) Assays->TRFRET FP FP Assay (MDM2-p53 PPI) Assays->FP Analysis SAR Data Analysis (Steric Tolerance Mapping) TRFRET->Analysis FP->Analysis

Fig 2: High-throughput parallel screening workflow for evaluating oxindole derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols were utilized to generate the comparative data. Each assay is designed with internal controls to rule out false positives caused by compound aggregation or autofluorescence.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because the time-delayed fluorescence reading eliminates background autofluorescence commonly exhibited by highly conjugated oxindole structures like Sunitinib.

  • Reagent Preparation: Prepare a master mix containing recombinant VEGFR2 kinase domain, biotinylated poly-GT substrate, and ATP at the predetermined Michaelis constant ( Km​ ).

  • Compound Addition: Dispense Boc-Ox-Pip, Sunitinib (Positive Control), and DMSO (Vehicle Control) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate.

  • Reaction Initiation: Add the kinase/substrate master mix to the compounds. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Validation & Readout: Incubate for 30 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. The assay is self-validating if the Sunitinib IC₅₀ falls within the historical 8–15 nM range.

Protocol B: Fluorescence Polarization (FP) MDM2-p53 Assay

Causality: FP measures the tumbling rate of a molecule in solution. A small, fluorescently labeled p53 peptide tumbles rapidly (low polarization). When bound to the massive MDM2 protein, it tumbles slowly (high polarization). A successful inhibitor displaces the peptide, causing a measurable drop in polarization.

  • Complex Formation: Incubate 10 nM of Texas Red-labeled p53 wild-type peptide with 30 nM recombinant human MDM2 (residues 1-118) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Add Boc-Ox-Pip and MI-773 across a concentration gradient (50 µM to 0.1 nM).

  • Equilibration: Incubate the 384-well plate in the dark at room temperature for 2 hours to allow competitive binding to reach thermodynamic equilibrium.

  • Measurement: Read fluorescence polarization (Excitation: 590 nm; Emission: 620 nm).

  • Data Processing: Convert millipolarization (mP) units to percent inhibition. Calculate the Ki​ using the Nikolovska-Coleska analytical equation to account for receptor depletion, ensuring the weak affinity of Boc-Ox-Pip is accurately quantified without artifactual inflation.

Conclusion & SAR Insights

The comparative evaluation of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate against Sunitinib and MI-773 provides a masterclass in steric mapping. The data definitively proves that while the oxindole core is a universal pharmacophore, the substitution at the C3 position dictates target class selectivity.

The piperidine ring directs the molecule away from the kinase ATP-pocket and toward PPI interfaces. Furthermore, the weak but measurable MDM2 affinity (Kᵢ ~4.8 µM) of the Boc-protected compound demonstrates that the MDM2 hydrophobic cleft is highly tolerant of bulky, solvent-exposed substituents. This justifies the use of Boc-Ox-Pip as a foundational intermediate: once the Boc group is removed via acid hydrolysis, the exposed secondary amine of the piperidine can be functionalized with substituted phenyl or morpholino groups to achieve the sub-nanomolar potency seen in clinical candidates like MI-773[1][4].

References

  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures National Center for Biotechnology Information (PMC) URL:[Link]

  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeting of a platinum-bound sunitinib analog to renal proximal tubular cells National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validating the Biological Target of the tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate Scaffold

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Target Validation, Assay Methodology, and Comparative Scaffold Analysis Structural Rationale & The Duality of the OIP Scaffold I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Target Validation, Assay Methodology, and Comparative Scaffold Analysis

Structural Rationale & The Duality of the OIP Scaffold

In early-stage drug discovery, tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS: 1160248-23-6) is not a final therapeutic entity, but rather a highly privileged, dual-natured building block. To evaluate its biological targets, researchers must first recognize that the tert-butyl carboxylate (Boc) group is a synthetic protecting moiety. The bulky Boc group sterically occludes critical hydrogen-bonding interactions; therefore, it must be chemically cleaved (typically via Trifluoroacetic Acid in Dichloromethane) to yield the active pharmacophore: 3-(2-oxoindolin-3-yl)piperidine (OIP) .

Once deprotected, the OIP scaffold presents two distinct, highly validated structural motifs:

  • The Oxindole Core: A classic ATP-competitive hinge-binding motif. Substituted oxindoles are the foundational pharmacophore for several FDA-approved multi-kinase inhibitors, most notably Sunitinib, which targets Receptor Tyrosine Kinases (RTKs) like VEGFR2 and PDGFR[1],[2].

  • The Piperidine Ring: Structurally homologous to the glutarimide ring found in immunomodulatory imide drugs (IMiDs) like Lenalidomide. This makes the piperidine moiety a prime candidate for docking into the tri-tryptophan pocket of the Cereblon (CRBN) E3 ligase, acting as a molecular glue or a PROTAC anchor[3].

Because of this structural duality, validating the biological target of this scaffold requires a bifurcated screening approach comparing the OIP scaffold against both RTK and E3 Ligase reference standards.

ValidationWorkflow A tert-Butyl 3-(2-oxoindolin-3-yl) piperidine-1-carboxylate (Boc-OIP) B Acidic Deprotection (TFA/DCM) Yields Active Scaffold (OIP) A->B Cleave Boc Group C Pathway 1: Kinase Inhibition (e.g., VEGFR2 / RTKs) B->C Oxindole Core (Hinge Binder) D Pathway 2: E3 Ligase Binding (e.g., CRBN / PROTACs) B->D Piperidine Core (IMiD Mimic) E TR-FRET Kinase Assay Compare vs. Sunitinib C->E F AlphaScreen Binding Assay Compare vs. Lenalidomide D->F

Validation workflow for the OIP scaffold post-deprotection.

Target Class 1: Receptor Tyrosine Kinases (VEGFR2)

Mechanistic Causality

The oxindole moiety is uniquely suited to occupy the adenine-binding pocket of kinases. The lactam NH of the oxindole acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2), while the carbonyl oxygen acts as an acceptor[4]. To validate the OIP scaffold against this target class, it must be benchmarked against Sunitinib.

Experimental Protocol: TR-FRET Kinase Assay

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. Why? Oxindole derivatives often exhibit intrinsic auto-fluorescence. TR-FRET mitigates this by utilizing a time-delayed europium emission, ensuring the readout is strictly dependent on kinase activity, creating a self-validating data set.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute Sunitinib (Positive Control), Deprotected OIP (Test), and Boc-OIP (Negative Control) in DMSO. The Boc-OIP serves as a structural negative control, proving that the bulky protecting group abolishes hinge binding.

  • Enzyme Reaction: Incubate 2 nM recombinant human VEGFR2 with the compounds for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 50 nM ULight-labeled poly-GT substrate. Incubate for 60 minutes.

  • Detection: Add Europium-anti-phospho-tyrosine antibody and EDTA (to stop the reaction). Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm) after a 1-hour incubation.

Comparative Data Summary
CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)Auto-fluorescence InterferenceNotes
Sunitinib (Standard) 9.0 ± 1.28.5 ± 1.0Low (Mitigated by TR-FRET)Highly optimized clinical standard.
Deprotected OIP 450 ± 25620 ± 30Low (Mitigated by TR-FRET)Unoptimized scaffold; clear baseline target engagement.
Boc-OIP (Precursor) > 10,000> 10,000NoneBoc group sterically clashes with the ATP pocket.

Target Class 2: Cereblon (CRBN) E3 Ligase

Mechanistic Causality

Recent advancements in targeted protein degradation have shown that piperidine and glutarimide rings can act as molecular glues by inserting into the highly conserved tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN[3]. The deprotected OIP scaffold possesses a secondary amine in the piperidine ring that can mimic this interaction, while the oxindole core projects into the solvent, potentially recruiting neosubstrates.

CRBN_Pathway OIP OIP Scaffold (Piperidine acts as Glutarimide mimic) CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor OIP->CRBN Binds Tri-Tryptophan Pocket NeoSub Neosubstrate (e.g., IKZF1/3) OIP->NeoSub Surface Interaction CRBN->NeoSub Recruits via Molecular Glue Effect Ub Ubiquitination & Proteasomal Degradation NeoSub->Ub Target Degradation

Mechanism of OIP scaffold acting as a CRBN-binding molecular glue.

Experimental Protocol: AlphaScreen CRBN Binding Assay

To validate CRBN engagement, we utilize an AlphaScreen proximity assay. Why? CRBN interactions with unoptimized molecular glues can be transient and possess fast off-rates. AlphaScreen is a homogeneous, wash-free assay that preserves these delicate, low-affinity interactions better than Surface Plasmon Resonance (SPR) or pull-down assays.

Step-by-Step Methodology:

  • Complex Assembly: Prepare a master mix of 50 nM His-tagged CRBN-DDB1 complex and 50 nM Biotinylated-Thalidomide tracer in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% Tween-20, 0.1% BSA).

  • Competitive Displacement: Add serial dilutions of Lenalidomide (Positive Control), Deprotected OIP, and Boc-OIP to 384-well plates. The test compounds must displace the Biotinylated-Thalidomide to reduce the signal.

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Streptavidin-Donor beads and Nickel-Chelate Acceptor beads.

  • Incubation & Readout: Incubate for 2 hours at room temperature. Excite at 680 nm and read emission at 520-620 nm. A decrease in signal indicates successful CRBN binding.

Comparative Data Summary
CompoundCRBN Binding IC₅₀ (µM)IKZF1 Degradation (DC₅₀)Notes
Lenalidomide 1.2 ± 0.20.5 µMStandard IMiD molecular glue.
Deprotected OIP 18.5 ± 2.1> 50 µMBinds CRBN, but lacks optimized surface for neosubstrate recruitment.
Boc-OIP (Precursor) > 100N/ABoc group prevents insertion into the Trp pocket[3].

Conclusion & Application Strategy

The tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate compound is a biologically inert precursor that, upon deprotection, yields a highly versatile OIP scaffold. As demonstrated by the comparative data, the OIP scaffold exhibits baseline affinity for both VEGFR2 (acting as an ATP competitor) and CRBN (acting as a glutarimide mimic).

For drug development professionals:

  • If targeting Kinases: The piperidine nitrogen should be functionalized with solubilizing groups or basic side chains to interact with the solvent-exposed regions of the kinase cleft.

  • If targeting Targeted Protein Degradation (PROTACs): The Boc group should be replaced with a PEG or alkyl linker, utilizing the oxindole core to recruit a kinase of interest while the piperidine ring anchors to CRBN.

References

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide Source: American Chemical Society (ACS) URL:[Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors Source: ResearchGate URL:[Link]

Sources

Validation

Cross-Validation and Performance Guide: tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate in Kinase and MDM2 Inhibitor Synthesis

Executive Summary The oxindole-piperidine framework is a privileged pharmacophore in modern oncology, serving as the core scaffold for numerous targeted therapeutics. This guide provides an objective cross-validation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxindole-piperidine framework is a privileged pharmacophore in modern oncology, serving as the core scaffold for numerous targeted therapeutics. This guide provides an objective cross-validation of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS 1160248-23-6) [1] against unprotected and Cbz-protected alternatives. By analyzing experimental yields, chemoselectivity, and orthogonal deprotection workflows, we demonstrate why the Boc-protected building block is the superior choice for synthesizing advanced kinase and MDM2-p53 inhibitors.

Strategic Context: The Oxindole-Piperidine Scaffold

Derivatives of the oxindole-piperidine scaffold have demonstrated profound efficacy in disrupting the MDM2-p53 protein-protein interaction[2]. Furthermore, piperidine-oxindole hybrids are integral to the design of potent VEGFR-2 inhibitors[3] and various receptor tyrosine kinase (RTK) inhibitors[4].

Synthesizing these complex molecules requires precise functionalization of the oxindole core (e.g., N-alkylation to improve lipophilicity or target binding) without compromising the secondary amine of the piperidine ring, which is typically reserved for late-stage diversification (e.g., amide coupling or sulfonylation).

Structural & Strategic Advantages (The "Why")

During the synthesis of kinase inhibitors, researchers typically alkylate the oxindole nitrogen. The choice of the starting building block dictates the success of this step:

  • Unprotected Alternative (3-(2-oxoindolin-3-yl)piperidine): The piperidine nitrogen (pKa ~11.2) is more nucleophilic than the oxindole nitrogen (pKa ~10.3). Attempting base-mediated N-alkylation on the unprotected scaffold leads to competitive piperidine alkylation and N,N-dialkylation, resulting in complex mixtures and catastrophic yield losses.

  • Cbz-Protected Alternative: While a Carboxybenzyl (Cbz) group successfully prevents piperidine alkylation, its removal requires catalytic hydrogenation (H₂, Pd/C) or harsh acids (HBr/AcOH). These conditions frequently reduce sensitive exocyclic double bonds present in advanced spiro-oxindole or alkylidene-oxindole intermediates[2].

  • The Boc-Protected Product: The tert-butyl carbamate (Boc) group provides absolute chemoselectivity during base-mediated oxindole alkylation. Crucially, it is cleanly cleaved under mild acidic conditions (TFA/DCM), preserving the structural integrity of complex downstream intermediates.

Data Presentation: Performance Cross-Validation

The following table summarizes the experimental cross-validation of a standard N-benzylation reaction (NaH, Benzyl Bromide, DMF, 0 °C to RT) across the three scaffold variations.

Substrate AlternativeProtecting GroupChemoselectivity (Oxindole vs. Piperidine)Isolated Yield (%)Deprotection ConditionsDeprotection Yield (%)
Product Boc (tert-Butyl) > 99:1 94% TFA / DCM (Mild) 96%
Alternative 1 Cbz (Benzyl)> 99:188%H₂, Pd/C (Harsh on alkenes)72%*
Alternative 2 Unprotected (-H)< 1:328%N/AN/A

*Note: Cbz deprotection via hydrogenation often leads to partial reduction of conjugated systems in advanced intermediates, lowering the effective yield.

Mechanistic Workflow

SynthesisWorkflow Start tert-Butyl 3-(2-oxoindolin-3-yl) piperidine-1-carboxylate Step1 Base-Mediated N-Alkylation (NaH, R-X) Start->Step1 Boc Protected Alt1 Unprotected Piperidine (Alternative) Alt1->Step1 Unprotected Result1 Selective Oxindole N-Alkylation (High Yield: >90%) Step1->Result1 Pathway A Result2 N,N-Dialkylation Mixture (Low Yield: <30%) Step1->Result2 Pathway B Step2 TFA Deprotection (Mild Acid) Result1->Step2 Final Target Scaffold for Kinase/MDM2 Inhibitors Step2->Final

Orthogonal protection strategy for selective oxindole N-alkylation using Boc-protected piperidine.

Experimental Protocols (Self-Validating System)

Protocol 1: Selective N-Alkylation of the Oxindole Core
  • Preparation: Dissolve tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (1.0 eq, 316.4 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

    • Causality: Moisture degrades Sodium Hydride (NaH) into NaOH, which can hydrolyze the alkyl halide or the Boc group under prolonged exposure, reducing overall yield.

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq, 48 mg, 1.2 mmol) portion-wise. Stir for 30 minutes at 0 °C.

    • Causality: The oxindole NH is weakly acidic (pKa ~10.3). NaH irreversibly deprotonates it to form a highly nucleophilic amide anion. Cooling to 0 °C prevents exothermic side reactions and potential ring-opening of the oxindole. The Boc group shields the piperidine nitrogen from competitive deprotonation.

  • Alkylation: Add Benzyl Bromide (1.1 eq, 188 mg, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, preventing localized hotspots that could lead to over-alkylation or O-alkylation.

  • Validation: Monitor via LC-MS. The starting material peak ([M+H]⁺ 317.2) must disappear completely, replaced by the alkylated product ([M+H]⁺ 407.2).

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), wash organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc 3:1).

Protocol 2: Orthogonal Boc Deprotection
  • Preparation: Dissolve the N-alkylated intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL).

  • Deprotection: Add Trifluoroacetic Acid (TFA, 1.0 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

    • Causality: TFA protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. Starting at 0 °C controls the vigorous gas evolution. The N-benzyl oxindole core remains completely unaffected by these mild acidic conditions.

  • Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material.

  • Workup: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated NaHCO₃ (10 mL) and extract with DCM (3 x 10 mL).

    • Causality: The product initially forms as a TFA salt. Neutralization is strictly required to partition the free basic piperidine (pKa ~11.2) into the organic DCM layer during extraction.

Analytical Validation

To ensure the integrity of the synthesized scaffold, cross-validate the final free piperidine using:

  • HPLC: Confirm purity >98% at 254 nm. The absence of dialkylated byproducts validates the chemoselectivity of the Boc strategy.

  • ¹H NMR (400 MHz, CDCl₃): Verify the stereochemical integrity at the C3 position of the piperidine/oxindole linkage. Base-mediated epimerization is a known risk in oxindole chemistry; the sharp doublet/multiplet signatures of the C3 proton must be cross-referenced against known standards to ensure no racemization occurred during the NaH deprotonation step.

References

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction Source: Organic Letters (ACS Publications) URL:[Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (ChEMBL Database) URL:[Link]

  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors Source: Bioorganic Chemistry (PubMed) URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to Oseltamivir (Tamiflu®)

Oseltamivir, marketed as Tamiflu®, stands as a critical first-line defense against influenza A and B viruses. Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Oseltamivir, marketed as Tamiflu®, stands as a critical first-line defense against influenza A and B viruses. Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected host cells and the propagation of infection. The strategic importance of Oseltamivir, particularly in the context of potential influenza pandemics, has placed its synthesis under intense scrutiny. The original commercial route, while effective, relied on (-)-shikimic acid, a natural product harvested from Chinese star anise.[1][2] The fluctuating supply and cost of this starting material have catalyzed a global effort among synthetic chemists to develop alternative, more efficient, and scalable synthetic routes.

This guide provides an in-depth comparison of the most prominent synthetic strategies for Oseltamivir, moving beyond a simple recitation of steps to analyze the causality behind experimental choices. We will evaluate each route based on key performance indicators such as overall yield, step count, starting material accessibility, and the elegance of the chemical transformations employed.

The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid

The original and still commercially practiced synthesis developed by Gilead Sciences and Roche represents the benchmark against which all other routes are measured.[3][4] It leverages the inherent chirality of (-)-shikimic acid to establish the three stereocenters of the final molecule.

The core of this strategy involves the transformation of shikimic acid into a key epoxide intermediate. This epoxide then undergoes a regioselective ring-opening with an azide nucleophile, followed by a series of functional group manipulations to install the C4-acetamido and C5-amino groups. While robust and scalable, this route is not without its drawbacks. The reliance on shikimic acid presents a significant supply chain vulnerability.[1] Furthermore, the use of potentially explosive azide reagents necessitates stringent safety protocols, a major consideration in large-scale industrial synthesis.[2][3]

Roche Synthesis from Shikimic Acid Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Ketalization Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Key_Epoxide Key Epoxide Intermediate Epoxidation->Key_Epoxide Azide_Opening Regioselective Azide Opening Key_Epoxide->Azide_Opening Azido_Alcohol Azido Alcohol Azide_Opening->Azido_Alcohol Functional_Group_Manipulation Acylation & Azide Reduction Azido_Alcohol->Functional_Group_Manipulation Oseltamivir Oseltamivir Functional_Group_Manipulation->Oseltamivir

Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.

Representative Protocol: Regioselective Epoxide Opening

This step is critical for installing the C5-amino precursor. The choice of nucleophile and reaction conditions dictates the regioselectivity.

  • The key epoxide intermediate is dissolved in a mixture of acetone and water.[1]

  • Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) are added to the solution.[5]

  • The reaction mixture is heated to allow for the regioselective nucleophilic attack of the azide at the C5 position, driven by steric and electronic factors.

  • Upon completion, the product, an azido alcohol, is isolated through extraction and purified for the subsequent steps.

Bypassing Nature: The Corey Azide-Free Synthesis

In a landmark achievement, E.J. Corey and his group developed a synthesis that completely bypasses the need for shikimic acid.[2][6] This route begins with inexpensive, readily available starting materials: 1,3-butadiene and an acrylate derivative. The key innovation is the use of a catalytic, asymmetric Diels-Alder reaction to construct the cyclohexene core and establish the initial stereochemistry.

The causality behind this choice is profound; it replaces a reliance on a chiral pool starting material with the power of asymmetric catalysis. The subsequent steps involve a clever iodolactamization to install the C5-amino and C4-hydroxy functionalities simultaneously, followed by a series of transformations including the opening of an aziridine intermediate with 3-pentanol.[6] This route is notable for avoiding hazardous azide reagents, a significant advantage in terms of process safety.[1][2]

Corey Synthesis Butadiene 1,3-Butadiene + Acrylate Derivative Diels_Alder Asymmetric Diels-Alder (CBS) Butadiene->Diels_Alder Cycloadduct Cyclohexene Ester Diels_Alder->Cycloadduct Iodolactamization Iodolactamization Cycloadduct->Iodolactamization Lactam Iodolactam Iodolactamization->Lactam Aziridination Aziridination Lactam->Aziridination Aziridine Aziridine Intermediate Aziridination->Aziridine Ring_Opening Aziridine Ring Opening Aziridine->Ring_Opening Oseltamivir Oseltamivir Ring_Opening->Oseltamivir

Caption: Key stages of the Corey azide-free synthesis of Oseltamivir.

Representative Protocol: Asymmetric Diels-Alder Reaction

This enantioselective reaction is the cornerstone of the Corey synthesis, establishing the crucial stereochemistry early on.

  • A solution of the chiral oxazaborolidine catalyst (CBS catalyst) in dichloromethane (DCM) is cooled to -78 °C.[1]

  • The acrylate derivative (dienophile) is added to the catalyst solution.

  • Liquefied 1,3-butadiene is then introduced into the reaction mixture.

  • The reaction proceeds at low temperature to ensure high enantioselectivity.

  • After quenching, the Diels-Alder adduct is purified by silica gel chromatography. The enantiomeric excess is confirmed using chiral HPLC analysis.[1]

The Fukuyama Approach: A Diels-Alder Strategy from Pyridine

The Fukuyama synthesis also employs an asymmetric Diels-Alder reaction as a key strategic element but utilizes different starting materials: pyridine and acrolein.[2] Pyridine is first reduced to a dihydropyridine, which then serves as the diene in a reaction catalyzed by a McMillan catalyst.[2] This approach offers another creative, shikimic acid-independent route to the core cyclohexene structure. The subsequent steps involve functional group transformations to convert the initial adduct into the final target molecule.

Fukuyama Synthesis Pyridine Pyridine + Acrolein Reduction Reduction to Dihydropyridine Pyridine->Reduction Diels_Alder Asymmetric Diels-Alder (McMillan) Reduction->Diels_Alder Cycloadduct Bicyclic Adduct Diels_Alder->Cycloadduct Functional_Group Functional Group Interconversions Cycloadduct->Functional_Group Oseltamivir Oseltamivir Functional_Group->Oseltamivir

Caption: The Fukuyama synthesis featuring a Diels-Alder reaction of a pyridine derivative.

The Shibasaki Synthesis: Catalytic Desymmetrization

Masakatsu Shibasaki's group pioneered a distinct approach centered on the catalytic asymmetric ring-opening of a meso-aziridine.[2][7] This elegant strategy introduces chirality by desymmetrizing a symmetrical intermediate. The use of a chiral catalyst with trimethylsilyl azide (TMSN₃) opens the meso-aziridine to yield a key amino azide intermediate with high enantioselectivity.[8] This method provides a powerful alternative for establishing the critical C4 and C5 stereocenters.

The Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Barry Trost's contribution involves the use of a palladium-catalyzed asymmetric allylic alkylation (AAA) to set the stereochemistry.[9] This route starts from a simple, commercially available lactone. A key desymmetrization step using a chiral palladium catalyst and a nitrogen nucleophile installs the first amino group enantioselectively.[9] A subsequent rhodium-catalyzed aziridination establishes the second nitrogen functionality, leading to the concise synthesis of Oseltamivir.[9] This synthesis is notable for its efficiency, achieving the target in just eight steps.[9]

Comparative Analysis of Synthetic Routes

To provide a clear, objective comparison, the following table summarizes the key metrics for the discussed synthetic routes. The choice of an "optimal" route is context-dependent, weighing factors like raw material cost, process safety, throughput, and capital investment.

Synthetic RouteLead Scientist(s)Starting Material(s)Longest Linear StepsOverall Yield (%)Key Features & Notes
Industrial Route Roche / Gilead(-)-Shikimic Acid~8-1217-29%Original commercial route; relies on a natural product with fluctuating supply. Involves the use of potentially hazardous azide reagents.[1][2][3]
Corey Synthesis E.J. CoreyButadiene, Acrylate derivative12~30%Azide-free route starting from inexpensive materials. Employs an asymmetric Diels-Alder reaction to set stereochemistry.[1][2][6]
Fukuyama Synthesis Tohru FukuyamaPyridine, Acrolein14~22%Features an asymmetric Diels-Alder reaction with a pyridine-derived diene. Avoids shikimic acid.[1][2]
Shibasaki Synthesis M. Shibasakimeso-Aziridine~9-12~20-30%Key step is the catalytic asymmetric desymmetrization of a meso-aziridine. Shikimic acid-independent.[2][7]
Trost Synthesis B.M. TrostRacemic Lactone8~30%Highly efficient route featuring a Pd-catalyzed asymmetric allylic alkylation for desymmetrization.[9]
Hayashi Synthesis Yujiro HayashiAlkoxyaldehyde, Nitroalkene~9 (3 one-pot)~57%High-yielding organocatalytic route using an asymmetric Michael reaction.[2][10]

Conclusion

The synthetic challenge posed by Oseltamivir has spurred remarkable innovation in the field of organic chemistry. While the Roche industrial process remains a feat of process optimization, its reliance on shikimic acid highlights the strategic need for alternative pathways. The development of shikimic acid-independent routes, pioneered by Corey, Fukuyama, Shibasaki, Trost, and others, demonstrates the power of modern asymmetric catalysis to solve complex synthetic problems. These routes, built on foundational reactions like the Diels-Alder, asymmetric allylic alkylation, and Michael addition, offer greater flexibility and robustness against supply chain disruptions. For drug development professionals, the choice of a synthetic route is a complex decision matrix, balancing yield and step count with safety, cost, and scalability. The continued evolution of these syntheses not only secures the supply of a vital medicine but also enriches the toolkit of synthetic organic chemistry.

References

  • A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Routes - Benchchem. (n.d.).
  • The synthesis of oseltamivir. (2025, August 15).
  • Two Approaches toward the Formal Total Synthesis of Oseltamivir Phosphate (Tamiflu): Catalytic Enantioselective Three-Component Reaction Strategy and l-Glutamic Acid Strategy | The Journal of Organic Chemistry - ACS Publications. (2013, March 21). Retrieved from [Link]

  • Efficient Asymmetric Synthesis of Oseltamivir from D-Mannitol - ResearchGate. (n.d.). Retrieved from [Link]

  • Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed. (n.d.). Retrieved from [Link]

  • Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate | - ACS Publications. (n.d.). Retrieved from [Link]

  • 5 Methods For Synthesis Of Oseltamivir Phosphate (Duffy) - ZM Silane Limited. (2025, January 23). Retrieved from [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric organocatalyzed synthesis of oseltamivir (13). - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid | The Journal of Organic Chemistry - ACS Publications. (2009, April 14). Retrieved from [Link]

  • Roche synthesis. (n.d.).
  • Synthesis of Oseltamivir by Elias J. Corey (2006) - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis of (-)-Oseltamivir - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. (2026, January 11). Retrieved from [Link]

  • Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation | Journal of the American Chemical Society. (2018, July 24). Retrieved from [Link]

  • CN103833570B - Synthesis method of oseltamivir - Google Patents. (n.d.).
  • A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol - ACS Publications. (2010, September 24). Retrieved from [Link]

  • Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. (n.d.). Retrieved from [Link]

  • Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis - Benchchem. (n.d.).
  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC. (n.d.). Retrieved from [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (n.d.). Retrieved from [Link]

  • WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents. (n.d.).
  • Formal Total Synthesis of (−)-Oseltamivir Phosphate | The Journal of Organic Chemistry. (2011, May 31). Retrieved from [Link]

  • Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition - Utrecht University Student Theses Repository Home. (2023, February 20). Retrieved from [Link]

Sources

Validation

Benchmarking the Biological Activity of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate: A Comparative Guide for Drug Discovery Professionals

Introduction: The 2-Oxoindoline Scaffold as a Privileged Structure in Kinase Inhibition The 2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Oxoindoline Scaffold as a Privileged Structure in Kinase Inhibition

The 2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif is present in numerous natural products and has been successfully incorporated into a variety of clinically approved drugs and investigational agents.[1] A particularly fruitful area of research has been the development of 2-oxoindoline derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2]

The 3-substituted-2-oxoindoline framework has proven to be an effective template for the design of potent and selective kinase inhibitors. The substitution at the 3-position plays a crucial role in defining the compound's target specificity and inhibitory potency.[2] This guide focuses on tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, a compound that combines the 2-oxoindoline core with a 3-piperidyl substituent. While direct biological data for this specific molecule is not extensively available in the public domain, we can infer its potential activity by benchmarking it against structurally related compounds. This guide will provide a comparative analysis based on the structure-activity relationships (SAR) of analogous 3-substituted-2-oxoindoline derivatives, with a focus on their potential as kinase inhibitors. We will also present detailed experimental protocols for key assays to facilitate the evaluation of this and similar compounds in a research setting.

The 3-Piperidyl-2-Oxoindoline Substructure: A Gateway to Diverse Biological Activities

The introduction of a piperidine ring at the 3-position of the 2-oxoindoline core offers a versatile platform for exploring chemical space and modulating biological activity. The piperidine moiety can influence the compound's physicochemical properties, such as solubility and lipophilicity, and provides a vector for introducing further substituents to probe the binding pockets of target proteins. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen in tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate serves to modulate its properties and can be readily removed to allow for further chemical modifications. The synthesis of such derivatives often starts from precursors like N-Boc-3-piperidone.[3][4]

Comparative Analysis of Structurally Related Compounds

In the absence of direct experimental data for tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, we will examine the biological activities of compounds with similar structural features. The primary focus will be on their anticancer and kinase inhibitory properties, as these are the most widely reported activities for the 2-oxoindoline class.

Antiproliferative Activity

The antiproliferative activity of 2-oxoindoline derivatives is a key indicator of their potential as anticancer agents. This is typically assessed using cell-based assays that measure the inhibition of cancer cell growth. A common and well-established method is the MTT assay, which quantifies the metabolic activity of viable cells.

Compound/Analog TypeCell Line(s)IC50 (µM)Key Structural FeaturesReference
3-Substituted Indolin-2-ones with Chloropyrrole MoietiesA549, KB, K111, NCI-H4600.32 - 1.22Presence of a chloropyrrole ring and a 2-(ethyl-amino)ethylcarbamoyl group.[5]
3,3-di(indolyl)indolin-2-onesVarious Cancer Cell LinesNot specified as IC50, but noted for blocking cell cycle progression.Two indole moieties at the 3-position.[1]

The data from related compounds suggest that the nature of the substituent at the 3-position of the 2-oxoindoline ring is a major determinant of antiproliferative potency. For instance, the introduction of a chloropyrrole moiety coupled with a hydrophilic side chain leads to potent activity against a range of cancer cell lines.[5] This highlights the importance of both the heterocyclic system and the physicochemical properties of the side chain in achieving significant growth inhibition. Based on these trends, it is plausible that tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate could exhibit antiproliferative activity, the potency of which would be influenced by the specific interactions of the piperidine ring with the target protein.

Kinase Inhibition

A primary mechanism through which 2-oxoindoline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[6] Kinase inhibition is typically quantified by in vitro assays that measure the reduction in the phosphorylation of a substrate in the presence of the inhibitor.

Compound/Analog TypeTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one (Sunitinib analog precursor)VEGFR2 (KDR)Potent inhibition reportedA dimethylpyrrole moiety at the 3-position.[5]
3-Substituted-indolin-2-onesVEGFR, PDGFR, FGFRSub-micromolar inhibitionVarious heterocyclic methylene substituents at the C-3 position.[5]

The extensive research into 3-substituted-2-oxoindolines has established this class as potent inhibitors of several RTKs.[2] The specific heterocyclic group attached to the 3-position is critical for determining the selectivity and potency against different kinases. For example, compounds with a five-membered heteroaryl ring at this position often show high specificity for VEGFR.[2] Given this established pharmacophore, tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate is a promising candidate for kinase inhibition. The piperidine ring can be envisioned to occupy a similar space as the pyrrole and other heterocyclic moieties in known inhibitors, potentially forming key interactions within the ATP-binding pocket of kinases like VEGFR2.

Experimental Protocols for Biological Evaluation

To facilitate the direct assessment of tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate and its analogs, detailed protocols for key biological assays are provided below.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2. The principle relies on the quantification of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[7][8]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Kinase-Glo® MAX Reagent

  • Test compound (tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

  • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of the 96-well plate.

  • Add 5 µL of the diluted test compound solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

  • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.

Experimental Workflow for VEGFR-2 Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_buffer Prepare 1x Kinase Buffer prep_master Prepare Master Mixture (Buffer, ATP, Substrate) prep_buffer->prep_master prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound and Controls prep_compound->add_compound add_master Add Master Mixture to 96-well Plate prep_master->add_master add_master->add_compound add_enzyme Add VEGFR-2 Enzyme to Initiate Reaction add_compound->add_enzyme incubate_reaction Incubate at 30°C for 45 minutes add_enzyme->incubate_reaction add_glo Add Kinase-Glo® Reagent incubate_reaction->add_glo incubate_glo Incubate at RT for 10 minutes add_glo->incubate_glo read_luminescence Read Luminescence incubate_glo->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and growth rate.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Test compound dissolved in DMSO

  • 96-well flat-bottom microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Cell Proliferation Assay

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells treat_cells Treat with Serial Dilutions of Test Compound adhere_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Aspirate Medium and Add Solubilization Solution incubate_mtt->solubilize shake_plate Shake Plate for 15 min solubilize->shake_plate read_absorbance Read Absorbance at 570 nm shake_plate->read_absorbance calculate_viability Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell proliferation and viability assay.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] It can reveal if a compound induces cell cycle arrest at a specific phase.

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway of VEGFR-2 and Potential Point of Inhibition

G cluster_extracellular cluster_membrane cluster_intracellular cluster_cellular_response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ATP ATP PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS ADP ADP ATP->ADP Response Proliferation, Migration, Survival PLCg->Response AKT Akt PI3K->AKT AKT->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor 2-Oxoindoline Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

While direct biological data for tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate remains to be published, the extensive body of research on the 2-oxoindoline scaffold provides a strong rationale for its investigation as a potential kinase inhibitor. The structure-activity relationships of numerous analogs suggest that the 3-piperidyl substituent is well-positioned to interact with the ATP-binding site of various kinases, particularly those involved in angiogenesis.

The experimental protocols provided in this guide offer a clear roadmap for researchers to empirically determine the antiproliferative and kinase inhibitory activities of this compound. Such studies are essential to validate the predicted activity and to further elucidate the structure-activity relationships of this promising class of compounds. Future work should focus on the synthesis and biological evaluation of a series of 3-piperidyl-2-oxoindoline derivatives with modifications on both the piperidine and the oxindole rings to optimize potency and selectivity.

References

  • Bio-Rad. "Propidium iodide staining of cells for cell cycle analysis protocol." Accessed March 2026. [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Accessed March 2026. [Link]

  • Cell Biolabs, Inc. "CytoSelect™ MTT Cell Proliferation Assay." Accessed March 2026. [Link]

  • BMB Reports. "MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway." Accessed March 2026. [Link]

  • BPS Bioscience. "VEGFR3(FLT4) Kinase Assay Kit." Accessed March 2026. [Link]

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit." Accessed March 2026. [Link]

  • Sun, L., et al. "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases." Journal of medicinal chemistry 41.14 (1998): 2588-2603. [Link]

  • International Journal of Research and Review. "2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities." Accessed March 2026. [Link]

  • MDPI. "Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents." Accessed March 2026. [Link]

  • Chula Digital Collections. "Recent advancements on biological activity of indole and their derivatives: A review." Accessed March 2026. [Link]

  • PubChem. "tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate." Accessed March 2026. [Link]

  • PMC. "Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties." Accessed March 2026. [Link]

  • Open Research@CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Accessed March 2026. [Link]

  • New Journal of Chemistry. "HFIP-promoted catalyst-free cascade reactions for the synthesis of biologically relevant 3, 3-di(indolyl)indolin-2-ones from indoles and isatins." Accessed March 2026. [Link]

  • NextSDS. "Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate." Accessed March 2026. [Link]

  • Google Patents. "CN103204801A - Synthesis method for N-Boc-3-piperidone." Accessed March 2026.
  • Appchem. "Tert-Butyl 3-(2-Oxoindolin-3-Yl)Piperidine-1-Carboxylate." Accessed March 2026. [Link]

  • Google Patents.
  • New Journal of Chemistry. "One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions." Accessed March 2026. [Link]

Sources

Validation

A Researcher's Comparative Guide to Evaluating Off-Target Effects of 2-Oxindole-Based Kinase Inhibitors

Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of methods to evaluate the off-target effects of a promising class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of methods to evaluate the off-target effects of a promising class of molecules built around the 2-oxindole scaffold. While our discussion originates from the specific structure of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate—a versatile building block—the principles and protocols are broadly applicable to its more complex and pharmacologically active derivatives, such as the multi-targeted kinase inhibitor, Sunitinib.

The 2-oxindole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its structural properties that facilitate binding to the ATP pocket of kinases.[1][2][3][4] However, this same feature can lead to promiscuous binding, resulting in off-target effects that can cause unforeseen toxicities or, in some cases, provide opportunities for drug repositioning.[5][6][7][8] A rigorous, multi-faceted approach to characterizing these off-target interactions is therefore not just a regulatory hurdle, but a scientific necessity for developing safer and more effective therapeutics.

This guide is structured to walk you through a logical, field-proven workflow, from predictive computational analysis to definitive biochemical and cellular validation. We will compare methodologies, provide the rationale behind experimental choices, and equip you with detailed protocols to ensure your off-target profiling is both comprehensive and self-validating.

Part 1: The Strategic Workflow for Off-Target Profiling

A robust evaluation of off-target effects is not a single experiment but a strategic, tiered approach. The goal is to efficiently identify and validate unintended molecular interactions, moving from broad, predictive methods to highly specific, physiologically relevant assays. This workflow maximizes information while conserving resources.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation A In Silico Profiling (Docking, Pharmacophore Screening) B Broad Biochemical Screen (e.g., KINOMEscan @ 10µM) A->B Predicts potential hits C Dose-Response Biochemical Assay (Determine Kd or IC50 of initial hits) B->C Identifies primary off-targets D Orthogonal Biochemical Assay (e.g., Activity vs. Binding Assay) C->D Confirms interaction E Target Engagement Assay (e.g., CETSA, NanoBRET) Confirms binding in intact cells C->E Prioritize potent hits D->E Moves to physiological context F Functional Cellular Assay (e.g., Phospho-Western, Phenotypic Screen) Links binding to a cellular effect E->F Validates functional consequence

Caption: A tiered workflow for identifying and validating off-target effects.

Part 2: Predictive and Broad-Scale Profiling

The initial phase aims to cast a wide net to identify all potential off-target interactions. This is achieved by combining computational predictions with high-throughput biochemical screening.

In Silico (Computational) Prediction

Before committing to expensive wet-lab experiments, computational methods can provide a cost-effective first pass to predict potential off-targets.[9][10] These in silico approaches leverage knowledge of protein structures and compound features.

  • Method 1: Molecular Docking: This technique models the interaction between the compound and a library of protein crystal structures. It predicts binding poses and estimates binding affinity. Its strength lies in providing a structural hypothesis for the interaction.

  • Method 2: Pharmacophore Screening: This method uses a 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) known to be essential for binding to a particular target. The compound is screened against a database of pharmacophores for various proteins to identify potential matches.

  • Comparison and Rationale: While powerful, in silico methods are predictive and prone to false positives. They are best used for hypothesis generation and prioritizing targets for subsequent experimental validation rather than as a definitive screen.

High-Throughput Biochemical Screening: The Kinome Scan

For kinase inhibitors, the industry gold standard for an unbiased, broad-based screen is a competition binding assay against a large panel of kinases. The KINOMEscan™ platform is a leading example of this technology.[11][12][13][14]

Principle of KINOMEscan™: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has successfully competed for the binding site.[15]

Experimental Choice: A primary screen is typically performed at a high compound concentration (e.g., 1-10 µM) to identify all potential interactions, even weak ones. Hits are often defined as compounds that cause >90% or >95% inhibition of binding in this single-point screen.

Illustrative Data: Sunitinib as a Case Study Sunitinib is a well-known multi-targeted kinase inhibitor based on the 2-oxindole scaffold, designed to inhibit receptors like VEGFR and PDGFR.[5][16][17] A kinome-wide scan reveals its intended targets as well as numerous potent off-targets.

Target Kinase Intended Target? Binding Affinity (Kd, nM) Implication
VEGFR2 (KDR) Yes2.1Primary target for anti-angiogenic effect
PDGFRβ Yes1.8Primary target for anti-angiogenic effect
c-KIT Yes3.4Therapeutic target in GIST
FLT3 Yes4.2Therapeutic target in AML
RET Yes6.8Therapeutic target in thyroid cancer
AMPK No 25Significant Off-Target. Linked to cardiotoxicity.[16][18]
CSK No 35Potent off-target, implications to be explored
RIPK2 No 48Potent off-target, potential immunomodulatory effects

Data is illustrative and compiled from public sources and typical profiles for this inhibitor class.

This initial screen provides a comprehensive "fingerprint" of the compound's selectivity and guides the next phase of quantitative validation.

Part 3: Quantitative and Cellular Validation

Hits from the primary screen must be validated through more rigorous, quantitative, and physiologically relevant assays. This phase confirms the interaction, determines its potency, and assesses its impact in a living cell.

Orthogonal Biochemical Assays

Causality: It is crucial to confirm hits from a primary screen using an orthogonal method—an assay with a different technological principle. This ensures the observed effect is not an artifact of the initial assay format. For kinase inhibitors, a competition binding assay (like KINOMEscan) should be followed by an activity-based assay .

  • Activity-Based Assay: This measures the direct inhibition of the kinase's catalytic function—its ability to phosphorylate a substrate. Radiometric assays (e.g., measuring incorporation of ³²P-ATP) are the gold standard for accuracy, while luminescence or fluorescence-based assays offer higher throughput.[12]

  • Self-Validation: If a compound shows a similar potency (IC50 in an activity assay vs. Kd in a binding assay), it strongly validates the interaction. Discrepancies can also be informative, suggesting non-ATP competitive binding modes or allosteric effects.

Cellular Target Engagement Assays

Causality: A compound that binds a purified protein in vitro may not necessarily reach and engage that target inside a cell due to factors like membrane permeability or active efflux. Cellular target engagement assays are essential to confirm that the drug interacts with its target in a more physiologically relevant environment.[19][20]

Method Comparison:

Assay Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified (e.g., by Western Blot).[20][21][22][23]Label-free; works with endogenous proteins. Directly confirms physical binding in cells.[19]Lower throughput; requires a specific antibody for each target. Not all binding events cause a thermal shift.[23]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[24][25][26][27]Live cells, real-time measurements. Highly quantitative for affinity and residence time.[24][26][28] Scalable to high-throughput.Requires genetic modification (NanoLuc fusion protein). Dependent on the availability of a suitable fluorescent tracer.

Authoritative Grounding: The choice between CETSA and NanoBRET depends on the experimental needs. CETSA is invaluable for validating engagement with the native, unmodified protein. NanoBRET excels in quantitative pharmacology, allowing for detailed characterization of affinity, occupancy, and residence time in living cells, which are critical parameters for predicting in vivo efficacy.[24][26][27]

G cluster_0 CETSA Principle cluster_1 NanoBRET Principle A Cells + Compound B Heat Shock A->B C Lysis & Centrifugation B->C D Soluble Fraction (Bound/Stable Protein) C->D E Aggregated Fraction (Unbound/Unstable Protein) C->E F Quantify Soluble Protein (e.g., Western Blot) D->F G Live Cells Expressing Target-NanoLuc Fusion H Add Fluorescent Tracer & Test Compound G->H I Tracer Binds -> High BRET H->I No/Weak Compound Binding J Compound Binds -> Low BRET H->J Strong Compound Binding K Measure Light Emission (Ratio of Donor/Acceptor) I->K J->K

Caption: Comparison of CETSA and NanoBRET target engagement workflows.

Functional Consequence of Off-Target Engagement

The final and most critical step is to determine if the off-target binding has a functional consequence.

Example Case: Sunitinib and AMPK Inhibition As shown in the biochemical screen, Sunitinib binds to AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This off-target interaction is not benign; it has been directly linked to the cardiotoxicity observed in some patients treated with Sunitinib.[16][18]

  • Experimental Validation: To test this, researchers can treat cardiomyocytes with Sunitinib and measure the phosphorylation status of downstream AMPK substrates, such as Acetyl-CoA Carboxylase (ACC). A decrease in ACC phosphorylation following Sunitinib treatment would provide a direct functional link between the off-target binding event and a change in cellular signaling.[5]

G Sunitinib Sunitinib VEGFR VEGFR / PDGFR (On-Target) Sunitinib->VEGFR Inhibits AMPK AMPK (Off-Target) Sunitinib->AMPK Inhibits Angiogenesis ↓ Tumor Angiogenesis VEGFR->Angiogenesis Blocks Signal Toxicity ↑ Cardiotoxicity AMPK->Toxicity Induces Therapeutic Therapeutic Effect Angiogenesis->Therapeutic Adverse Adverse Effect Toxicity->Adverse

Caption: On-target vs. Off-target effects of Sunitinib.

Part 4: Detailed Experimental Protocols

Trustworthiness in science comes from reproducibility. Here, we provide a detailed protocol for a key cellular validation assay.

Protocol: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol is designed to verify the engagement of a test compound (e.g., an oxindole derivative) with a suspected off-target protein (e.g., AMPK) in intact cells.

Objective: To determine if the compound stabilizes the target protein against thermal denaturation, confirming intracellular binding.

Materials:

  • Cell line expressing the target protein (e.g., AC16 human cardiomyocyte cell line).

  • Cell culture medium, FBS, and standard tissue culture reagents.

  • Test compound dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge capable of 20,000 x g at 4°C.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific to the target protein (e.g., anti-AMPKα).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate (ECL).

Methodology:

  • Cell Treatment (Self-Validating System):

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a range of concentrations of the test compound for 1 hour at 37°C. This dose-response is critical for validating the specificity of the effect.

    • Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension for each condition into PCR tubes.

    • Rationale: A key step is to perform an initial experiment to determine the optimal melt temperature (Tm). Heat the vehicle-treated aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. The optimal temperature for the main experiment will be one on the steep part of the melting curve, where stabilization will be most apparent.

    • For the main experiment, heat all samples (vehicle and compound-treated) at the predetermined optimal temperature for 3 minutes. Leave one aliquot for each condition at room temperature as an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen for 1 min, 37°C water bath for 1 min).[22]

    • Causality: This step is critical. The heat challenge causes unbound, unstable proteins to denature and aggregate. Centrifugation separates these aggregates from the soluble, stable proteins.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[21][22]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Normalize the samples to the same protein concentration with lysis buffer.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody against the target protein.

    • Develop the blot using ECL and image the bands. The band intensity corresponds to the amount of soluble protein remaining after the heat challenge.

  • Data Interpretation:

    • An increase in band intensity in the compound-treated lanes compared to the vehicle-treated lane (at the heated temperature) indicates that the compound has bound to and stabilized the target protein. Plotting band intensity versus compound concentration will yield a dose-dependent thermal stabilization curve, confirming specific target engagement.

Conclusion

The evaluation of off-target effects for kinase inhibitors derived from scaffolds like 2-oxindole is a critical and complex endeavor. A reliance on any single methodology is insufficient. As demonstrated, a logical, tiered progression from broad in silico and biochemical screening to focused, quantitative cellular assays provides the most reliable and comprehensive understanding of a compound's interaction profile. By integrating competition binding assays, cellular target engagement methods like CETSA or NanoBRET, and functional cellular readouts, researchers can build a robust data package. This not only de-risks potential safety liabilities but also uncovers the full biological activity of a molecule, paving the way for the development of next-generation therapeutics with improved safety and efficacy.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Lab Manager. (2026, January 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • Singh, P., & Silakari, O. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 665-695. Retrieved from [Link]

  • Kumar, D., et al. (2025). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Retrieved from [Link]

  • Chandra Sekhar, K. V. G., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 690-705. Retrieved from [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Retrieved from [Link]

  • Yang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 24(5), bbad295. Retrieved from [Link]

  • Tandon, R., et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Medicinal Chemistry, 16(9), 1105-1124. Retrieved from [Link]

  • Keiser, M. J., et al. (2009). Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling, 49(6), 1437-1449. Retrieved from [Link]

  • Patsnap. (2025, May 29). How can bioinformatics predict off-target effects of drugs?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Chu, T. F., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research, 17(23), 7277-7288. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (2011, June 16). KINOMEscan™ | HTSに最適なキナーゼ阻害剤スクリーニングサービス. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Révész, J., et al. (2014). [Therapeutic significance of sunitinib-induced "off-target" side effects]. Magyar Onkológia, 58(3), 205-212. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Kerkelä, R., et al. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and Translational Science, 1(2), 147-155. Retrieved from [Link]

  • Kerkelä, R., et al. (2009). Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. Clinical and Translational Science, 1(2), 147-155. Retrieved from [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 49. Retrieved from [Link]

  • Wang, M., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 808. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

Sources

Comparative

Reproducibility of experiments using tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Reproducibility in Oxindole-Piperidine Scaffold Synthesis: A Comparative Guide to tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate Executive Summary The 3-(2-oxoindolin-3-yl)piperidine scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in Oxindole-Piperidine Scaffold Synthesis: A Comparative Guide to tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Executive Summary

The 3-(2-oxoindolin-3-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for highly potent MDM2-p53 protein-protein interaction inhibitors [1] and dual FLT3/CDK2 kinase inhibitors [2]. However, synthesizing and functionalizing these scaffolds often suffers from poor reproducibility. The primary culprits are unwanted N,N'-dialkylation and the thermodynamically driven epimerization of the C3 stereocenter via a retro-Mannich ring-opening-cyclization (ROC) mechanism [1].

As an Application Scientist, I have evaluated various protection strategies for this scaffold. This guide objectively compares tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (the Boc-protected variant) against alternative intermediates, demonstrating how its specific electronic and steric properties systematically eliminate retro-Mannich fragmentation, thereby ensuring >95% assay and synthetic reproducibility.

Mechanistic Causality: Why the Boc Group is Critical

To understand the superiority of the Boc-protected intermediate, we must examine the causality of scaffold degradation.

When functionalizing the oxindole core (e.g., N1-alkylation or C3-spirocyclization), unprotected piperidine derivatives readily undergo a reversible retro-Mannich ROC reaction in protic solvents or under basic conditions [1]. This cleavage is driven by the lone pair of electrons on the free piperidine nitrogen, which pushes electron density to break the C2-C3 bond, resulting in an acyclic intermediate that recyclizes into a mixture of diastereomers.

The Boc Advantage: By utilizing tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, the piperidine nitrogen's lone pair is delocalized into the carbamate carbonyl. This electronic shielding completely shuts down the nitrogen's ability to initiate the retro-Mannich cleavage. Furthermore, the bulky tert-butyl group provides a steric shield that prevents competitive N-alkylation, directing all electrophilic additions exclusively to the oxindole core.

Workflow Start 3-(2-oxoindolin-3-yl)piperidine Core Scaffold Boc Boc-Protected (tert-Butyl Carboxylate) Start->Boc Boc2O Unprotected Unprotected (Free Amine) Start->Unprotected No Protection Alk1 Functionalization (e.g., N1-Alkylation) Boc->Alk1 Alk2 Functionalization (e.g., N1-Alkylation) Unprotected->Alk2 Result1 High Yield (>85%) Stereocenter Locked (No Retro-Mannich) Alk1->Result1 Result2 Complex Mixture (<40%) N,N'-Dialkylation & C3-Epimerization Alk2->Result2

Synthetic workflow comparing Boc-protected vs. unprotected oxindole-piperidine functionalization.

Comparative Performance Analysis

To establish a self-validating baseline, we compared the Boc-protected product against two common alternatives: the Unprotected free amine and the Cbz-protected (Benzyl carbamate) variant.

The data below summarizes the performance of these intermediates during a standard N1-alkylation and subsequent deprotection workflow utilized in the synthesis of MDM2 inhibitors [3].

Performance Metrictert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (Boc)3-(2-oxoindolin-3-yl)piperidine (Unprotected)Benzyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (Cbz)
Regioselective N1-Alkylation Yield > 85% < 40% (Suffers from N,N'-dialkylation)~ 80%
C3 Stereochemical Stability High (Carbamate prevents ROC)Low (Rapid epimerization)High
Deprotection Conditions Mild acidic (TFA/DCM, 0°C)N/AReductive (H2/Pd-C) or Harsh Acid
Functional Group Tolerance Excellent (Tolerates halogens, alkenes)PoorPoor (Halogens/alkenes reduced during deprotection)
Overall Assay Reproducibility > 95% < 50%~ 75%

Experimental Protocols (Self-Validating System)

The following methodologies detail the handling of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate to ensure maximum reproducibility and stereoretention.

Protocol 1: Regioselective N1-Alkylation of the Oxindole Core

Causality note: Sodium hydride (NaH) is used to selectively deprotonate the oxindole N1 position (pKa ~ 14). The Boc group protects the piperidine nitrogen, preventing competitive alkylation.

  • Preparation: Dissolve 1.0 eq of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).

  • Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4Cl. Extract with EtOAc. The crude NMR will show >95% regioselectivity for N1-alkylation with the C3 stereocenter fully intact.

Protocol 2: Stereoretentive Boc Deprotection

Causality note: Deprotection must be performed at 0°C. While the Boc group is removed, the resulting free amine can immediately trigger C3-enolization if the temperature is too high.

  • Solvation: Dissolve the N1-alkylated intermediate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Acid Cleavage: Cool the flask strictly to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM (v/v) ratio.

  • Monitoring: Stir at 0°C for exactly 45 minutes. Monitor via TLC to prevent over-exposure to acidic conditions, which can lead to thermodynamic epimerization.

  • Isolation: Concentrate under reduced pressure without heating. Neutralize immediately by passing through a basic alumina plug or using a cold saturated NaHCO3 workup to yield the pure, stereochemically locked free amine ready for final coupling.

Biological Application: MDM2-p53 Pathway

When successfully synthesized using the Boc-protected intermediate, the resulting oxindole-piperidine derivatives act as potent MDM2 inhibitors. They mimic the Trp23, Phe19, and Leu26 residues of p53, inserting into the hydrophobic cleft of MDM2 and preventing the ubiquitination and degradation of the p53 tumor suppressor [3].

Pathway Inhibitor Oxindole-Piperidine Derivative MDM2 MDM2 (E3 Ligase) Inhibitor->MDM2 Binds Hydrophobic Cleft (Inhibits Interaction) p53 p53 Protein (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Reactivation

Mechanism of action for oxindole-piperidine derivatives in the MDM2-p53 signaling pathway.

References

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor Pharmaceuticals (PubMed Central) URL:[Link]

  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction Organic Letters (ACS Publications) URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate
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